1,4-Epoxy-1,4-dihydronaphthalene
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101863. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCGDNHAPBZVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C=CC(C2=C1)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972817 | |
| Record name | 1,4-Dihydro-1,4-epoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573-57-9 | |
| Record name | 1,4-Dihydro-1,4-epoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=573-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Expoxynaphthalene, 1,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 573-57-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dihydro-1,4-epoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Epoxy-1,4-dihydronaphthalene
CAS Number: 573-57-9
This technical guide provides a comprehensive overview of 1,4-Epoxy-1,4-dihydronaphthalene, a versatile bicyclic ether and a valuable intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its physicochemical properties, synthesis, and reactivity.
Physicochemical and Spectroscopic Data
This compound, also known as 7-Oxabenzonorbornadiene, is a white crystalline solid at room temperature.[1][2] Its key properties are summarized below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₈O[3] |
| Molecular Weight | 144.17 g/mol [3] |
| CAS Number | 573-57-9[3] |
| Appearance | White to off-white crystalline solid[1][4] |
| Melting Point | 54-56 °C[5] |
| Boiling Point | 240.5 °C at 760 mmHg[6] |
| Density | 1.207 g/cm³[6] |
| Solubility | Sparingly soluble in water[2] |
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Characteristics |
| ¹H NMR | Data available |
| ¹³C NMR | Data available |
| Mass Spectrometry (MS) | Data available[7] |
| Infrared (IR) Spectroscopy | Data available |
Experimental Protocols
The synthesis of this compound is most notably achieved through the Diels-Alder reaction of in situ generated benzyne (B1209423) with furan (B31954). The following protocol is a representative method based on the seminal work in this area.
Synthesis of this compound via Diels-Alder Reaction
Principle: Benzyne, a highly reactive intermediate, is generated from the diazotization of anthranilic acid followed by the elimination of nitrogen and carbon dioxide. The benzyne is then trapped in a [4+2] cycloaddition reaction with furan.
Materials:
-
Anthranilic acid
-
Furan
-
Isoamyl nitrite (B80452)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a solution of anthranilic acid in a suitable solvent is prepared.
-
A solution of isoamyl nitrite is added dropwise to the stirred solution of anthranilic acid at a controlled temperature to form the benzenediazonium-2-carboxylate intermediate.
-
The reaction mixture is gently heated to facilitate the decomposition of the intermediate to benzyne, with the evolution of N₂ and CO₂.
-
A solution of furan (as the diene) in an appropriate solvent is added to the reaction mixture to trap the in situ generated benzyne.
-
The reaction is allowed to proceed for a specified time, and the progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification Protocol
Principle: The crude this compound can be purified by recrystallization and sublimation to obtain a high-purity product.[2]
Materials:
-
Crude this compound
-
Diethyl ether (Et₂O)
-
Petroleum ether (boiling range 40-60 °C)
-
Potassium carbonate (K₂CO₃)
-
Water
Procedure:
-
The crude product is dissolved in diethyl ether.[2]
-
The ethereal solution is washed with water and then dried over potassium carbonate.[2]
-
The solution is filtered, and the solvent is evaporated under reduced pressure.[2]
-
The resulting residue is recrystallized from petroleum ether (40-60 °C).[2]
-
For further purification, the recrystallized product can be sublimed under vacuum.[2]
Synthetic Utility and Reaction Pathways
This compound is a valuable building block in organic synthesis due to the strained oxabicyclic ring system.[1][2] It serves as a precursor to various naphthalenic compounds and participates in a range of chemical transformations. Its utility stems from its ability to undergo ring-opening reactions to form 1-naphthol (B170400) derivatives or to act as a diene in further cycloaddition reactions.[2]
Caption: Synthetic workflow of this compound and its applications.
While direct involvement in specific signaling pathways is not extensively documented, its derivatives, such as various dihydronaphthalenes, have been investigated for their biological activities, including the inhibition of tubulin polymerization, which is a target in cancer therapy.[8] This highlights the importance of this compound as a scaffold for the synthesis of potentially bioactive molecules. Its role as a versatile intermediate makes it a compound of significant interest for medicinal chemists and drug development professionals exploring novel therapeutic agents.[1]
References
- 1. Studies of bridged benzoheterocycles. Part III. Cycloadditions of this compound to some dipolar compounds and dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 573-57-9 [sigmaaldrich.com]
- 6. 1-Naphthoic Acid | High Purity | Research Grade [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to 1,4-Epoxy-1,4-dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Epoxy-1,4-dihydronaphthalene, a bicyclic ether with significant applications in synthetic organic chemistry. This document details the molecule's fundamental physicochemical properties, provides an experimental protocol for a key reaction, and explores its reactivity. The molecular weight of this compound is a foundational piece of data for any quantitative experimental work, determined to be 144.17 g/mol . This guide is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.
Core Molecular Properties
This compound, with the CAS number 573-57-9, is a white to yellow crystalline solid at room temperature.[1] Its chemical formula is C₁₀H₈O.[2] The structure consists of a naphthalene (B1677914) core with an oxygen bridge across the 1 and 4 positions. This strained epoxide ring is key to its reactivity, particularly in cycloaddition reactions.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for designing and executing experiments, as well as for the purification and characterization of reaction products.
| Property | Value | Reference |
| Molecular Weight | 144.17 g/mol | [2] |
| Molecular Formula | C₁₀H₈O | [2] |
| CAS Number | 573-57-9 | [2] |
| Melting Point | 54-56 °C | [2][3] |
| Boiling Point | 240.5 °C at 760 mmHg | [2] |
| Density | 1.207 g/cm³ | [2] |
| Flash Point | 93 °C | [2] |
| Appearance | White to almost white powder or crystals | |
| Purity (typical) | >98.0% (GC) |
Synthesis and Reactivity
This compound is a valuable intermediate in organic synthesis, primarily utilized as a building block for more complex molecules. Its strained epoxy ring makes it an excellent dienophile in Diels-Alder reactions and a substrate for various cycloaddition reactions.
Role in Cycloaddition Reactions
The double bonds within the bicyclic structure of this compound exhibit dienophilic properties, making the molecule a versatile reactant in cycloaddition reactions.[4][5] It readily reacts with various dienes and dipolar compounds to form a range of adducts.[4][6] For instance, its reaction with cyclooctatetraene (B1213319) at elevated temperatures yields multiple complex products.[4][7] Similarly, it undergoes cycloaddition with cyclohexadiene and 7-(methoxycarbonyl)cycloheptatriene.[5] These reactions are fundamental in constructing polycyclic systems, which are scaffolds for many biologically active molecules.
Experimental Protocols
Purification of this compound
A common procedure for the purification of this compound involves the following steps:
-
Dissolution : The compound is dissolved in diethyl ether (Et₂O).
-
Washing : The ether solution is washed with water (H₂O) to remove any water-soluble impurities.
-
Drying : The organic layer is dried over anhydrous potassium carbonate (K₂CO₃).
-
Filtration and Evaporation : The solution is filtered, and the solvent is evaporated under reduced pressure.
-
Recrystallization : The resulting residue is recrystallized from petroleum ether (boiling range 40-60 °C).
-
Final Drying : The purified crystals are dried under vacuum.[3]
Logical Workflow for Experimental Application
The general workflow for utilizing this compound in a synthetic chemistry setting, from starting material to final product analysis, is illustrated in the following diagram. This logical progression ensures a systematic approach to research and development involving this compound.
Potential Biological Significance
While comprehensive studies on the biological activity of this compound are limited, its structural motifs are present in various biologically active molecules. Its derivatives are of interest in medicinal chemistry. Further research is needed to fully elucidate any potential signaling pathway modulation or therapeutic applications.
Conclusion
This compound is a versatile and reactive molecule with a well-defined set of physicochemical properties. Its primary utility lies in its capacity to undergo cycloaddition reactions, providing a robust platform for the synthesis of complex polycyclic structures. This guide has summarized the core data of this compound and provided a logical framework for its experimental application, which will be of significant benefit to researchers in the fields of organic synthesis and drug discovery. Further investigations into its biological activity are warranted to explore its full potential.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 573-57-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies of bridged benzoheterocycles. Part III. Cycloadditions of this compound to some dipolar compounds and dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Cycloaddition Reaction of 1,4-Dihydronaphthalene 1,4-Epoxide with Cyclooctatetraene: Cope Rearrangement in an Adduct | AVESİS [avesis.gazi.edu.tr]
A Technical Guide to the Chemical Properties of 1,4-Epoxy-1,4-dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1,4-Epoxy-1,4-dihydronaphthalene, a versatile bicyclic ether with significant applications in organic synthesis and potential as a scaffold in medicinal chemistry. This document details its physical and spectroscopic properties, synthesis, and key reactions, including its characteristic cycloaddition reactions and acid-catalyzed rearrangement to 1-naphthol (B170400). Experimental protocols for its synthesis and key reactions are provided, along with a summary of its emerging role in drug discovery.
Introduction
This compound, also known as 7-oxabenzonorbornadiene, is a bridged bicyclic compound with the chemical formula C₁₀H₈O. Its strained oxabicyclic ring system imparts unique reactivity, making it a valuable intermediate in the synthesis of a variety of complex organic molecules, including naphthalenes, naphthols, and various polycyclic aromatic compounds. The rigid scaffold of this compound has also drawn attention in the field of medicinal chemistry for the development of novel therapeutic agents. This guide aims to provide a detailed technical resource on the chemical properties and synthetic applications of this compound.
Physical and Chemical Properties
This compound is a white to yellow crystalline solid at room temperature.[1] It is sparingly soluble in water but soluble in many common organic solvents.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈O | |
| Molecular Weight | 144.17 g/mol | |
| CAS Number | 573-57-9 | [2] |
| Appearance | White to yellow crystalline solid | |
| Melting Point | 55-59 °C | [3] |
| Boiling Point | 240.5 °C at 760 mmHg | [4] |
| Density | 1.207 g/cm³ | [4] |
| InChI | 1S/C10H8O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6,9-10H | [2] |
| SMILES | C1=CC=C2C3C=CC(C2=C1)O3 | [5] |
Spectroscopic Data
The structural features of this compound have been well-characterized by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Peaks / Signals and Assignments | Reference(s) |
| ¹H NMR | Data not explicitly found in search results with definitive assignments. | |
| ¹³C NMR | Data not explicitly found in search results with definitive assignments. | |
| Infrared (IR) | The IR spectrum exhibits characteristic peaks for C-O-C stretching of the epoxy ring. The asymmetric C-O-C stretch appears in the range of 950-810 cm⁻¹, while the symmetric stretch is observed between 880-750 cm⁻¹. | [5] |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M⁺) at m/z 144, corresponding to the molecular weight of the compound. | [2] |
Synthesis and Purification
The most common and efficient synthesis of this compound is through the Diels-Alder reaction of in situ generated benzyne (B1209423) with furan. Benzyne, a highly reactive intermediate, is typically generated from the diazotization of anthranilic acid followed by thermal decomposition.
Experimental Protocol: Synthesis of this compound
Materials:
-
Anthranilic acid
-
Amyl nitrite (B80452) or isoamyl nitrite
-
Furan
-
1,2-dichloroethane or another suitable solvent
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Petroleum ether or hexane (B92381) for recrystallization
Procedure:
-
A solution of anthranilic acid in a suitable solvent (e.g., 1,2-dichloroethane) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Furan is added to the reaction mixture in excess to act as both the diene and a solvent.
-
The mixture is heated to reflux.
-
A solution of amyl nitrite (or isoamyl nitrite) in the same solvent is added dropwise to the refluxing mixture over a period of time. The amyl nitrite serves as the diazotizing agent to generate the benzenediazonium-2-carboxylate, which then decomposes to form benzyne.
-
After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.
-
The reaction mixture is then cooled to room temperature and washed with water and a dilute solution of sodium bicarbonate to remove any unreacted acids.
-
The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent such as petroleum ether or hexane to yield pure this compound.
Purification Methods
A common method for the purification of this compound involves dissolving the crude product in diethyl ether, washing with water, and drying the organic layer over potassium carbonate. The solvent is then evaporated, and the residue is recrystallized from petroleum ether (b.p. 40-60 °C). The purified product can be further dried under vacuum and sublimed for higher purity.[6]
Chemical Reactivity
The chemical reactivity of this compound is dominated by the strain in its bicyclic ring system, making it susceptible to ring-opening and cycloaddition reactions.
Acid-Catalyzed Isomerization to 1-Naphthol
One of the most characteristic reactions of this compound is its facile acid-catalyzed isomerization to 1-naphthol. This reaction proceeds via protonation of the epoxy oxygen, followed by cleavage of a C-O bond to form a carbocation intermediate, which then undergoes rearomatization to the thermodynamically more stable naphthol.
Experimental Protocol: Isomerization to 1-Naphthol
Materials:
-
This compound
-
Methanol (B129727) or another suitable alcohol
-
Concentrated hydrochloric acid or another strong acid catalyst
-
Sodium hydroxide (B78521) solution
-
Diethyl ether or other extraction solvent
Procedure:
-
This compound is dissolved in methanol in a round-bottom flask.
-
A catalytic amount of concentrated hydrochloric acid is added to the solution.
-
The reaction mixture is stirred at room temperature or gently warmed for a period of time, during which the isomerization occurs. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is neutralized with a dilute solution of sodium hydroxide.
-
The product, 1-naphthol, is then extracted with an organic solvent like diethyl ether.
-
The organic layer is washed with water, dried over an anhydrous drying agent, and the solvent is evaporated to yield crude 1-naphthol, which can be further purified by recrystallization or sublimation.
Cycloaddition Reactions
The double bond in the bicyclic system of this compound can act as a dienophile in Diels-Alder reactions, allowing for the construction of more complex polycyclic systems. It can react with various dienes and dipolar compounds to form a range of adducts.
Applications in Drug Development and Medicinal Chemistry
The rigid, three-dimensional scaffold of 1,4-dihydronaphthalene (B28168) and its derivatives has made it an attractive starting point in drug discovery. While information on the direct biological activity of this compound itself is limited, the dihydronaphthalene core is present in a number of biologically active molecules. For instance, dihydronaphthalene analogues inspired by the natural product combretastatin (B1194345) A-4 have been synthesized and evaluated as potent inhibitors of tubulin polymerization, exhibiting cytotoxic and vascular disrupting activities in cancer models.[1] The naphthalene (B1677914) scaffold, in general, is considered a versatile platform in medicinal chemistry for the development of anticancer, antimicrobial, and anti-inflammatory agents.[7] Derivatives of 1,4-naphthoquinone, which can be accessed from 1-naphthol (the product of the isomerization of this compound), have been investigated as anticancer agents.[8]
No specific signaling pathways involving this compound have been identified in the reviewed literature.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its synthesis via the Diels-Alder reaction of benzyne and furan, and its facile isomerization to 1-naphthol, are key transformations that provide access to a wide range of naphthalenic compounds. The unique structural and reactive properties of this molecule, coupled with the biological relevance of the dihydronaphthalene scaffold, suggest that it will continue to be an important building block for both materials science and the development of new therapeutic agents. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in drug discovery.
References
- 1. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Epoxynaphthalene, 1,4-dihydro- [webbook.nist.gov]
- 3. This compound | 573-57-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound(573-57-9) IR2 spectrum [chemicalbook.com]
- 6. Base-Induced Dehydrogenative and Dearomative Transformation of 1-Naphthylmethylamines to 1,4-Dihydronaphthalene-1-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 1,4-Epoxy-1,4-dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,4-Epoxy-1,4-dihydronaphthalene. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.
Core Physical Properties
This compound is a white, crystalline solid at room temperature.[1][2] It is an oxygen-containing heterocyclic compound with the molecular formula C₁₀H₈O.[1]
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Melting Point | 54-56 °C | [1][2] |
| Boiling Point | 240.5 °C at 760 mmHg | [1][2] |
| Density | 1.207 g/cm³ | [1][2] |
| Flash Point | 93 °C | [1][2] |
| Appearance | White, adhering crystals | [1][2] |
| Solubility | Slightly soluble in water. Soluble in diethyl ether and petroleum ether. | [3][4] |
Experimental Protocols
While specific experimental protocols for the determination of every physical property of this compound are not extensively detailed in the available literature, standard organic chemistry methodologies are employed. Below are generalized protocols for key experiments.
Melting Point Determination
The melting point of this compound is determined using a capillary melting point apparatus.
Methodology:
-
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus, which is heated at a controlled rate.
-
An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a heating rate of 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5][6]
Boiling Point Determination
The boiling point is determined by distillation at a specific pressure.
Methodology:
-
A sample of the compound is placed in a distillation flask.
-
The flask is heated, and the temperature of the vapor that distills is measured by a thermometer placed at the vapor outlet.
-
The atmospheric pressure is recorded, as the boiling point is pressure-dependent. The reported boiling point of 240.5 °C is at standard atmospheric pressure (760 mmHg).[1][2]
Solubility Assessment
The solubility of this compound in various solvents is determined by direct observation.
Methodology:
-
A small, measured amount of the solid is added to a test tube containing a specific volume of the solvent (e.g., water, diethyl ether, ethanol).
-
The mixture is agitated at a constant temperature.
-
Observations are made to determine if the solid dissolves completely, partially, or not at all. For quantitative analysis, the mass of the solid that dissolves in a given volume of solvent to create a saturated solution is measured.
Spectroscopic Analysis
Structural confirmation and purity assessment of this compound are typically carried out using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The number of signals, their chemical shifts, splitting patterns, and integration values are analyzed to assign the hydrogen and carbon atoms within the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for C-O-C stretching (ether linkage) and C-H bonds of the aromatic and bicyclic systems are expected.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further aid in structural elucidation.
Visualizations
Experimental Workflow: Purification of this compound
The following diagram illustrates a typical workflow for the purification of this compound based on a literature procedure.[4]
Caption: Purification workflow for this compound.
Signaling Pathway: Diels-Alder Cycloaddition Reaction
This compound can act as a dienophile in Diels-Alder reactions. The following diagram illustrates a representative [4+2] cycloaddition reaction.
Caption: Diels-Alder reaction of this compound.
References
- 1. Studies of bridged benzoheterocycles. Part III. Cycloadditions of this compound to some dipolar compounds and dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 573-57-9 [chemicalbook.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
An In-depth Technical Guide to the Synthesis of 1,4-Epoxy-1,4-dihydronaphthalene from Furan and Benzyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4-epoxy-1,4-dihydronaphthalene, a valuable bicyclic ether, through the Diels-Alder reaction of furan (B31954) and in situ generated benzyne (B1209423). This document details the underlying chemical principles, experimental protocols, and key data for this important transformation.
Introduction
The synthesis of this compound is a classic example of a [4+2] cycloaddition reaction, specifically the Diels-Alder reaction, between a diene (furan) and a highly reactive dienophile (benzyne). Benzyne, a neutral aromatic species with a formal triple bond in the benzene (B151609) ring, is too reactive to be isolated and is therefore generated in situ. One of the most common methods for generating benzyne in a laboratory setting is the diazotization of anthranilic acid. This reaction is of significant interest in organic synthesis as it provides a straightforward route to the 7-oxabicyclo[2.2.1]hepta-2,5-diene ring system, a structural motif present in various natural products and pharmacologically active compounds.
Reaction Analysis and Mechanism
The core of this synthesis is the pericyclic Diels-Alder reaction. Furan acts as the four-pi electron component (diene), while the strained "triple" bond of benzyne serves as the two-pi electron component (dienophile). The reaction proceeds in a concerted fashion, forming a six-membered ring and creating the bridged bicyclic ether, this compound.
The generation of benzyne from anthranilic acid involves the formation of a diazonium salt intermediate. Anthranilic acid is treated with a diazotizing agent, such as isoamyl nitrite (B80452), to form benzenediazonium-2-carboxylate. This intermediate is unstable and readily decomposes upon heating, losing nitrogen (N₂) and carbon dioxide (CO₂) to yield the highly reactive benzyne.[1]
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established laboratory procedures.[1]
Materials:
-
Furan
-
1,2-dimethoxyethane (DME)
-
Isoamyl nitrite
-
Anthranilic acid
-
Magnesium sulfate (B86663) (anhydrous)
-
Petroleum ether
-
Distilled water
-
Round-bottomed flask (100 mL)
-
Reflux condenser
-
Erlenmeyer flasks (25 mL)
-
Separatory funnel
-
Heating mantle or steam bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottomed flask, combine 10 mL of furan and 10 mL of 1,2-dimethoxyethane. Add a few boiling chips to ensure smooth boiling. Attach a reflux condenser to the flask and heat the solution gently using a steam bath or heating mantle.
-
Preparation of Reagent Solutions:
-
In a 25 mL Erlenmeyer flask, prepare a solution of 4 mL of isoamyl nitrite in 6 mL of 1,2-dimethoxyethane.
-
In a separate 25 mL Erlenmeyer flask, dissolve 2.74 g of anthranilic acid in 10 mL of 1,2-dimethoxyethane. Gentle warming may be required to fully dissolve the acid.
-
-
Addition of Reagents: While the furan solution is refluxing, simultaneously and slowly add the isoamyl nitrite solution and the anthranilic acid solution to the reaction flask over a period of about 20-30 minutes. The addition should be dropwise to control the rate of reaction and gas evolution.
-
Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 10-15 minutes.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
15 mL of distilled water (repeat this wash six times).
-
Saturated sodium bicarbonate solution until gas evolution ceases.
-
Brine solution.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
-
Isolation and Purification:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as petroleum ether, to yield this compound as a crystalline solid.
-
Data Presentation
The following tables summarize the key quantitative data for the reactants and the product, this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Furan | C₄H₄O | 68.07 | 31.3 | 0.936 |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | - | 1.4 |
| Isoamyl Nitrite | C₅H₁₁NO₂ | 117.15 | 97-99 | 0.872 |
| 1,2-Dimethoxyethane | C₄H₁₀O₂ | 90.12 | 84-85 | 0.867 |
| Product: this compound | |
| Molecular Formula | C₁₀H₈O |
| Molar Mass ( g/mol ) | 144.17 |
| Appearance | White to yellow crystalline solid |
| Melting Point (°C) | 55-59 |
| CAS Number | 573-57-9 |
Spectroscopic Data:
| Spectroscopy | Key Signals |
| ¹H NMR | Signals corresponding to aromatic, olefinic, and bridgehead protons. |
| ¹³C NMR | Resonances for aromatic, olefinic, and bridgehead carbons. |
| IR (Infrared) | Peaks indicating C-H (aromatic and olefinic), C=C (aromatic), and C-O-C (ether) stretching vibrations. |
| GC-MS | A molecular ion peak corresponding to the mass of the product. |
Note: Specific chemical shifts and peak positions can be found in various spectroscopic databases.
Conclusion
The synthesis of this compound from furan and benzyne is a robust and illustrative example of a Diels-Alder reaction involving a transient intermediate. The procedure, while requiring careful handling of reagents, is straightforward and provides a reliable route to a valuable bicyclic scaffold. This guide offers the necessary theoretical background and practical details to aid researchers in successfully performing this synthesis and in understanding the properties of the resulting product. The methodologies described herein are fundamental to the broader field of synthetic organic chemistry and can be adapted for the synthesis of related compounds.
References
Spectroscopic Profile of 1,4-Epoxy-1,4-dihydronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Epoxy-1,4-dihydronaphthalene (CAS No. 573-57-9). Due to the limited availability of publicly accessible raw spectral data, this document focuses on the interpretation of the mass spectrum available from the National Institute of Standards and Technology (NIST) database and provides detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound.
Spectroscopic Data Summary
Table 1: Mass Spectrometry Data
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The data presented below is an interpretation of the mass spectrum available from the NIST database.[1][2]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 144 | ~80 | [M]⁺ (Molecular Ion) |
| 118 | 100 | [M-C₂H₂O]⁺ |
| 115 | ~40 | [C₉H₇]⁺ |
| 89 | ~30 | [C₇H₅]⁺ |
Table 2: Predicted ¹H NMR Chemical Shifts
The following table outlines the predicted chemical shift regions for the protons in this compound, based on its chemical structure.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 7.5 | Multiplet |
| Olefinic Protons | 6.8 - 7.2 | Multiplet |
| Bridgehead Protons | 5.5 - 6.0 | Multiplet |
Table 3: Predicted ¹³C NMR Chemical Shifts
The predicted chemical shift regions for the carbon atoms in this compound are presented below.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons | 120 - 150 |
| Olefinic Carbons | 140 - 150 |
| Bridgehead Carbons | 80 - 90 |
Table 4: Expected Infrared Absorption Bands
The key functional groups present in this compound are expected to produce characteristic absorption bands in the following regions of the infrared spectrum.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| C-H (Aromatic/Olefinic) | 3000 - 3100 | Stretching |
| C=C (Aromatic/Olefinic) | 1450 - 1600 | Stretching |
| C-O-C (Epoxide) | 1200 - 1300 | Asymmetric Stretching |
| C-O-C (Epoxide) | 800 - 950 | Symmetric Stretching |
Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, due to the low natural abundance of ¹³C.
-
Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0-200 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS reference signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - Mass Spectrometry):
-
Sample Introduction:
-
Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Gently heat the probe to volatilize the sample into the ion source.
-
-
Ionization:
-
Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize, primarily forming a molecular ion (M⁺).
-
-
Mass Analysis:
-
Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain insights into the structure of the molecule.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General Workflow for Spectroscopic Analysis
References
An In-Depth Technical Guide to 1,4-Epoxy-1,4-dihydronaphthalene: Structure, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Epoxy-1,4-dihydronaphthalene is a bicyclic ether with a unique strained structure that has garnered interest in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, detailed experimental protocols for its synthesis and purification, and a summary of its spectroscopic data for characterization. The potential utility of this compound as a building block in the synthesis of more complex molecules, including those with potential biological activity, is also discussed.
Chemical Structure and Properties
This compound, also known as 7-oxabenzonorbornadiene, is a molecule with the chemical formula C₁₀H₈O and a molecular weight of 144.17 g/mol . Its structure consists of a naphthalene (B1677914) ring system bridged by an oxygen atom, creating a strained epoxide ring. This inherent strain makes it a reactive intermediate and a valuable precursor in organic synthesis.
| Property | Value | Reference |
| CAS Number | 573-57-9 | |
| Molecular Formula | C₁₀H₈O | |
| Molecular Weight | 144.17 g/mol | |
| Appearance | White, adhering crystals | |
| Melting Point | 54-56 °C | |
| Boiling Point | 240.5 °C at 760 mmHg | |
| Solubility | Sparingly soluble in water |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of benzyne (B1209423) with furan. The following protocol is a general representation of the synthesis.
Logical Workflow for Synthesis:
Caption: Synthetic pathway to this compound.
Protocol:
-
Benzyne Generation: Benzyne is a highly reactive intermediate and is typically generated in situ. A common method involves the diazotization of anthranilic acid with a nitrite source (e.g., isoamyl nitrite) in an aprotic solvent, followed by thermal decomposition of the resulting diazonium salt.
-
Diels-Alder Reaction: The generated benzyne readily undergoes a [4+2] cycloaddition (Diels-Alder reaction) with furan, which acts as the diene. This reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).
-
Work-up and Isolation: After the reaction is complete, the mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
Purification
The crude product can be purified by recrystallization or sublimation. A reported method involves dissolving the crude material in diethyl ether, washing with water, and drying over potassium carbonate. After solvent evaporation, the residue is recrystallized from petroleum ether. Sublimation can also be employed for further purification.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic Protons | 7.20 - 7.00 | m | 4H, Ar-H | |
| Olefinic Protons | 6.95 | t | 1.0 | 2H, HC=CH |
| Bridgehead Protons | 5.70 | t | 1.0 | 2H, H-C-O |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Aromatic C-H | 125.5 | Ar-C |
| Aromatic C-H | 120.0 | Ar-C |
| Aromatic Quaternary C | 148.5 | Ar-C (ipso) |
| Olefinic C-H | 143.0 | C=C |
| Bridgehead C-H | 82.5 | C-O |
Note: Specific chemical shifts may vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 - 3020 | Medium | Aromatic C-H stretch |
| 1630 | Medium | C=C stretch (olefinic) |
| 1450, 1580 | Medium | Aromatic C=C stretch |
| 1280, 1020 | Strong | C-O-C stretch (ether) |
| 880, 750 | Strong | C-H bend (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Assignment |
| 144 | 100 | [M]⁺ (Molecular Ion) |
| 118 | High | [M - C₂H₂]⁺ (Loss of acetylene) |
| 115 | Moderate | [M - CHO]⁺ (Loss of formyl radical) |
| 90 | Moderate | [C₇H₆]⁺ |
| 89 | Moderate | [C₇H₅]⁺ |
Reactivity and Synthetic Applications
The strained epoxy bridge in this compound makes it a versatile intermediate in organic synthesis. It can undergo a variety of transformations, including:
-
Ring-opening reactions: The epoxide can be opened by various nucleophiles.
-
Rearrangement reactions: Acid-catalyzed rearrangement can lead to the formation of 1-naphthol (B170400) and other derivatives.
-
Cycloaddition reactions: The double bond can participate in further cycloaddition reactions.
Workflow for Synthetic Applications:
Caption: Reactivity of this compound.
Relevance in Drug Development
While specific biological activities of this compound are not extensively documented, the naphthalene core is a prevalent scaffold in medicinal chemistry. Naphthalene derivatives have been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.
The reactive nature of naphthalene epoxides, such as this compound, is of interest in drug development. These epoxides can act as alkylating agents, forming covalent bonds with biological macromolecules like proteins and DNA. This reactivity, while potentially leading to cytotoxicity, can also be harnessed for the design of targeted therapies. The strained ether bridge in this compound offers a unique handle for chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening. Its utility as a precursor to 1-naphthol derivatives further expands its potential in the synthesis of biologically active molecules.
Conclusion
This compound is a valuable and reactive molecule with a well-defined structure and spectroscopic signature. The synthetic protocols for its preparation are established, and its utility as a synthetic intermediate is recognized. For drug development professionals, this compound represents an interesting scaffold and a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. Further investigation into the specific biological targets and mechanisms of action of its derivatives is a promising area for future research.
stability and storage of 1,4-Epoxy-1,4-dihydronaphthalene.
An In-depth Technical Guide to the Stability and Storage of 1,4-Epoxy-1,4-dihydronaphthalene
Introduction
This compound, also known as 7-Oxabenzonorbornadiene, is a bicyclic ether of significant interest in chemical synthesis and materials science.[1][2][3] Its strained oxabicyclo[2.2.1]heptadiene core makes it a valuable precursor for a variety of cycloaddition and ring-opening reactions, enabling the synthesis of complex polycyclic aromatic systems and functionalized naphthalene (B1677914) derivatives.[2][4] However, this inherent reactivity also contributes to its limited stability, posing challenges for its long-term storage and handling.
This guide provides a comprehensive overview of the stability profile of this compound, detailing its degradation pathways and offering evidence-based recommendations for its proper storage and handling. The information is intended for researchers, chemists, and drug development professionals who utilize this versatile compound in their work.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper identification and handling in a laboratory setting.
| Property | Value | References |
| CAS Number | 573-57-9 | [3][5][6] |
| Molecular Formula | C₁₀H₈O | [3][5][6] |
| Molecular Weight | 144.17 g/mol | [3][5][6] |
| Appearance | White to off-white solid, crystals, or powder | [2][7] |
| Melting Point | 54-59 °C | [7][8] |
| Purity | Typically >98% (GC) | |
| Synonyms | 1,4-Dihydro-1,4-epoxynaphthalene, 7-Oxabenzonorbornadiene | [1][3][6] |
Stability Profile and Degradation Pathways
This compound is classified as a cyclic ether and can be considered a type of organic peroxide derivative, which are known for their thermal instability and reactivity.[9][10][11] Its stability is influenced by temperature, light, and the presence of chemical contaminants such as acids, bases, and oxidizing agents.
Thermal Stability
Like many strained organic molecules and peroxides, this compound is susceptible to thermal decomposition.[9][11] The decomposition process is exothermic and can accelerate, potentially leading to a dangerous situation if stored improperly in large quantities.[9] While a specific Self-Accelerating Decomposition Temperature (SADT) is not publicly available for this compound, it is crucial to adhere to recommended low-temperature storage conditions to maintain its quality and ensure safety.[11][12]
Photolytic Stability
Exposure to light, particularly UV radiation, can induce photochemical reactions in compounds with aromatic and strained ring systems.[13] To prevent photolytic degradation, the compound should always be stored in light-resistant containers and shielded from direct sunlight and other strong light sources.[12][14]
Chemical Stability and Degradation
This compound is sensitive to various chemical environments.
-
Acid-Catalyzed Rearrangement: In the presence of acids, the epoxy bridge can be protonated, initiating a ring-opening rearrangement. This is a common degradation pathway for epoxides, which can lead to the formation of naphthalenol derivatives. The high strain of the bicyclic system facilitates this transformation.
-
Base Sensitivity: While specific studies on base-catalyzed degradation are limited, related structures can be sensitive to strong bases.[13]
-
Oxidative Degradation: As a cyclic ether, it can be susceptible to oxidation, especially by strong oxidizing agents or through radical-mediated pathways.
-
Air Sensitivity: Several suppliers note that the compound is air-sensitive, necessitating storage under an inert atmosphere.
Caption: Potential acid-catalyzed rearrangement of this compound.
Recommended Storage and Handling
Proper storage is critical to preserve the integrity and purity of this compound and to ensure laboratory safety. The recommendations below are compiled from supplier safety data sheets and general best practices for handling reactive chemicals.[9][10][12][15]
| Parameter | Recommendation | Rationale & References |
| Temperature | Refrigerate at 2-8°C (36-46°F). | To minimize thermal degradation and preserve product quality.[5][16] |
| Atmosphere | Store under a dry, inert gas (e.g., Argon, Nitrogen). | The compound is air-sensitive; an inert atmosphere prevents oxidative degradation. |
| Light Exposure | Store in a dark place, in an amber or opaque container. | To prevent photolytic degradation.[12][14] |
| Container | Use a tightly sealed, chemically resistant container. | To prevent contamination from moisture and air. |
| Incompatibilities | Store away from strong acids, bases, oxidizing agents, and combustible materials. | To prevent violent reactions, accelerated decomposition, and potential fire hazards.[9][10][15] |
| Ventilation | Store in a well-ventilated area. | To safely disperse any vapors that may form during decomposition.[10][15] |
Experimental Protocols
Purification Protocol
For applications requiring high purity, the following purification procedure, adapted from literature, can be employed.[2][8]
-
Dissolution: Dissolve the crude this compound in diethyl ether (Et₂O).
-
Washing: Transfer the solution to a separatory funnel and wash with water to remove any water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as potassium carbonate (K₂CO₃) or magnesium sulfate (B86663) (MgSO₄).
-
Filtration & Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Recrystallization: Recrystallize the resulting solid residue from a non-polar solvent such as petroleum ether (boiling range 40-60°C).
-
Final Drying: Dry the purified crystals under vacuum. For ultimate purity, the compound can be sublimed under high vacuum.[2][8]
Forced Degradation Study Workflow
A forced degradation study is essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[17][18][19] It involves subjecting the compound to stress conditions harsher than those used in accelerated stability testing.
References
- 1. 1,4-Epoxynaphthalene, 1,4-dihydro- (CAS 573-57-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Page loading... [guidechem.com]
- 3. 1,4-Epoxynaphthalene, 1,4-dihydro- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. 573-57-9|this compound|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound | 573-57-9 [chemicalbook.com]
- 9. Safe Storage and Handling of Organic Peroxides - American Composites Manufacturers Association [acmanet.org]
- 10. hsi.com [hsi.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. arkema.com [arkema.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. bestbartopepoxy.com [bestbartopepoxy.com]
- 15. nouryon.com [nouryon.com]
- 16. This compound | 573-57-9 [sigmaaldrich.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. ajpsonline.com [ajpsonline.com]
- 19. database.ich.org [database.ich.org]
The Discovery and Enduring Utility of 1,4-Epoxy-1,4-dihydronaphthalene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and rich chemical history of 1,4-Epoxy-1,4-dihydronaphthalene, a strained bicyclic ether that has played a pivotal role in the study of reaction mechanisms and as a versatile synthetic intermediate. From its initial synthesis in the mid-20th century, born from the seminal work on aryne chemistry, this molecule has continued to be a subject of intense research. This document details the historical context of its discovery, provides meticulously outlined experimental protocols for its preparation and key reactions, and presents a consolidated summary of its physicochemical and spectroscopic properties. Special emphasis is placed on its utility in cycloaddition reactions, serving as a valuable precursor to a wide array of complex molecular architectures. This guide is intended for researchers, scientists, and professionals in drug development and materials science who wish to leverage the unique reactivity of this compound.
Introduction: A Historical Perspective on a Strained Olefin
The story of this compound, also known by its synonym 7-Oxabenzonorbornadiene, is intrinsically linked to the elucidation of one of the most fascinating reactive intermediates in organic chemistry: benzyne (B1209423). In 1956, Georg Wittig and Liselotte Pohmer provided definitive evidence for the transient existence of benzyne by trapping it in a Diels-Alder reaction with furan (B31954).[1] This landmark experiment not only solidified the concept of arynes but also marked the first synthesis of this compound.
The formation of this compound was achieved by the in-situ generation of benzyne from fluorobenzene (B45895) and phenyllithium (B1222949) in the presence of furan, which acted as the diene in a [4+2] cycloaddition reaction. The successful isolation of the adduct provided incontrovertible proof of the fleeting existence of the benzyne intermediate. Since this pioneering work, the synthesis of this compound has been refined, and its rich and diverse reactivity has been extensively explored, cementing its status as a valuable building block in organic synthesis.
Physicochemical and Spectroscopic Data
The unique strained structure of this compound gives rise to distinct physical and spectroscopic properties. A summary of this data is presented below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈O | [2] |
| Molecular Weight | 144.17 g/mol | [2] |
| CAS Number | 573-57-9 | [2] |
| Appearance | White to yellow crystalline solid | [2] |
| Melting Point | 54-56 °C | [1] |
| Boiling Point | Decomposes | |
| Solubility | Soluble in common organic solvents (e.g., ether, chloroform, THF). Slightly soluble in water. | [2] |
| ¹H NMR (CDCl₃) | δ 7.20-7.30 (m, 4H, Ar-H), 7.05 (t, J=1.8 Hz, 2H, =CH), 5.65 (t, J=1.8 Hz, 2H, CH-O) | |
| ¹³C NMR (CDCl₃) | δ 148.8 (Ar-C), 143.5 (=CH), 125.0 (Ar-CH), 120.1 (Ar-CH), 82.4 (CH-O) | |
| Infrared (IR) | Characteristic peaks for C-O-C stretch and C=C stretch. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and a representative cycloaddition reaction.
Synthesis of this compound via Benzyne Generation
This protocol is adapted from modern procedures based on the original work of Wittig and Pohmer, employing the diazotization of anthranilic acid to generate benzyne.
Diagram of the Experimental Workflow:
Materials:
-
Anthranilic acid
-
Isoamyl nitrite
-
Furan
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and addition funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of anthranilic acid (1.1 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere, add furan (10 equivalents).
-
Heat the mixture to a gentle reflux.
-
Slowly add a solution of isoamyl nitrite (1.0 equivalent) in anhydrous THF to the refluxing mixture via an addition funnel over a period of 1 hour.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Diels-Alder Reaction with a Dienophile
This compound readily undergoes [4+2] cycloaddition reactions with a variety of dienophiles. This protocol describes a general procedure for such a reaction.
Materials:
-
This compound
-
Dienophile (e.g., N-methylmaleimide, dimethyl acetylenedicarboxylate)
-
Solvent (e.g., Toluene, Xylene)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the chosen dienophile (1.1 equivalents) in a suitable high-boiling solvent (e.g., toluene).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product crystallizes upon cooling, it can be isolated by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Key Reactions and Mechanistic Pathways
The strained double bond and the bridged ether linkage in this compound are the sources of its high reactivity. It participates in a variety of transformations, most notably cycloaddition reactions and acid-catalyzed rearrangements.
Cycloaddition Reactions
As a strained olefin, this compound is an excellent dienophile in Diels-Alder reactions and also participates in other cycloadditions.
These reactions provide access to complex, rigid polycyclic frameworks that are of interest in medicinal chemistry and materials science. The stereochemical outcome of these reactions is often highly controlled, making this a valuable tool for asymmetric synthesis.
Acid-Catalyzed Rearrangement
Treatment of this compound with acid leads to a rearrangement to form 1-naphthol. This reaction proceeds through the opening of the epoxide bridge.
This rearrangement is a testament to the inherent strain in the bicyclic system and provides a convenient route to substituted naphthalenes.
Applications in Synthesis
The diverse reactivity of this compound has been harnessed in the synthesis of a variety of complex molecules, including natural products and novel materials. Its ability to introduce a naphthalene (B1677914) core with controlled stereochemistry makes it a particularly attractive starting material. Furthermore, the oxygen bridge can be cleaved under various conditions to afford functionalized dihydronaphthalene derivatives.
Conclusion
Since its discovery as a tangible product of an ephemeral intermediate, this compound has carved a significant niche in the field of organic chemistry. Its unique combination of aromaticity and strain endows it with a rich and predictable reactivity that has been exploited in a myriad of synthetic applications. This guide has sought to provide a comprehensive yet accessible overview of this remarkable molecule, from its historical roots to its practical application in the modern laboratory. It is our hope that this document will serve as a valuable resource for researchers and inspire further exploration into the fascinating chemistry of this versatile building block.
References
A Technical Deep Dive into the Reactions of 1,4-Epoxy-1,4-dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Epoxy-1,4-dihydronaphthalene, also known as 7-oxabenzonorbornadiene, is a versatile bicyclic ether that serves as a valuable building block in organic synthesis.[1][2] Its strained oxabicyclic framework and inherent reactivity make it a precursor for a diverse array of complex molecular architectures. This technical guide provides a comprehensive literature review of the key reactions of this compound, with a focus on cycloaddition and ring-opening reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug development.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the Diels-Alder reaction between furan (B31954) and benzyne, which is generated in situ.
Experimental Protocol: Synthesis from Anthranilic Acid and Isopentyl Nitrite (B80452)
A solution of isopentyl nitrite is added to a refluxing solution of anthranilic acid and this compound in 1,2-dichloroethane. The reaction mixture is heated at reflux for a specified period. After cooling, the mixture is washed with aqueous potassium hydroxide (B78521) and water, dried over magnesium sulfate, and the solvent is evaporated. The crude product is then purified by chromatography on silica (B1680970) gel to afford this compound.
Cycloaddition Reactions
The strained double bond in this compound makes it an excellent dienophile and dipolarophile in various cycloaddition reactions.
Reactions with Dipolar Compounds
This compound readily undergoes [3+2] cycloaddition reactions with a range of 1,3-dipoles to yield corresponding 1:1 adducts.[1][3]
Table 1: Cycloaddition Reactions with Dipolar Compounds
| Dipolar Compound | Product | Reaction Conditions | Yield (%) | Reference |
| Phenylglyoxylonitrile oxide | 1:1 adduct | Benzene (B151609), reflux | - | [1] |
| 1-Methylpyridinium-3-olate | 1:1 adduct | Dioxane, reflux | - | [1] |
| Ethyl azidoformate | 1:1 adduct | Benzene, reflux | - | [1] |
| Phenyl azide (B81097) | 1:1 adduct | Benzene, reflux | - | [1] |
A solution of this compound and the respective dipolar compound in a suitable solvent (e.g., benzene or dioxane) is heated at reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography to yield the desired adduct.
Reactions with Dienes
This compound also participates in [4+2] cycloaddition reactions with dienes.
Table 2: Cycloaddition Reaction with a Diene
| Diene | Product | Reaction Conditions | Yield (%) | Reference |
| 6,6-Dimethylfulvene (B1295306) | Mixture of 1:1 and 1:2 adducts | Benzene, reflux | - | [1] |
A mixture of this compound and 6,6-dimethylfulvene in benzene is heated at reflux. After removal of the solvent, the residue is subjected to chromatographic separation to isolate the isomeric 1:1 and 1:2 adducts.[1]
Reactions with Azides
The reaction of this compound with sulfonyl azides does not lead to the expected cycloaddition products but instead yields imine derivatives.[1]
Table 3: Reactions with Sulfonyl Azides
| Azide | Product | Reaction Conditions | Yield (%) | Reference |
| Benzenesulphonyl azide | Imine derivative | - | - | [1] |
| Tosyl azide | Imine derivative | - | - | [1] |
Ring-Opening Reactions
The strained epoxy bridge of this compound is susceptible to cleavage under various conditions, leading to the formation of naphthalenic compounds.
Acid-Catalyzed Ring Opening
Treatment of this compound with acids, such as perchloric acid, results in the formation of 1-naphthol.[4]
A solution of this compound in a suitable solvent is treated with a catalytic amount of acid (e.g., 3M perchloric acid) and stirred for a designated time.[4] The reaction mixture is then worked up by neutralization and extraction. The organic layer is dried and concentrated, and the crude product is purified to yield 1-naphthol.
Biocatalytic Ring Opening
Fungal peroxygenases can catalyze the epoxidation of naphthalene (B1677914) to naphthalene-1,2-epoxide, which can then undergo nucleophilic ring-opening to yield non-racemic trans-disubstituted cyclohexadiene derivatives. This provides a chemoenzymatic route to functionalized naphthalene precursors.[4][5]
Table 4: Biocatalytic Epoxidation and Ring-Opening of Naphthalene
| Starting Material | Enzyme | Nucleophile | Product | Yield (%) | Reference |
| Naphthalene | rAaeUPO (PaDa-I) | NaN₃ | (1S,2S)-2-azido-1,2-dihydronaphthalen-1-ol | 73 (isolated) | [5] |
A reaction mixture containing naphthalene (2 mM) and the recombinant Agrocybe aegerita peroxygenase (rAaeUPO, PaDa-I variant, 200 nM) in a sodium phosphate (B84403) buffer (100 mM, pH 7) with 30% (v/v) acetonitrile (B52724) is prepared. The reaction is initiated by the addition of hydrogen peroxide (2 mM). After a short period of stirring (e.g., 2.5 minutes), a concentrated solution of sodium azide is added. The mixture is then extracted with dichloromethane, and the organic phase is dried and evaporated to yield the product.[4][5]
Photochemical Reactions
Upon direct irradiation, this compound undergoes a photorearrangement to form benz[f]oxepin.[3][6]
Mechanism of Photorearrangement
The photorearrangement is believed to proceed from an excited singlet state.[6]
References
- 1. Studies of bridged benzoheterocycles. Part III. Cycloadditions of this compound to some dipolar compounds and dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Diels-Alder Reaction of 1,4-Epoxy-1,4-dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Diels-Alder reaction mechanism of 1,4-epoxy-1,4-dihydronaphthalene, also known as 7-oxabenzonorbornadiene. This diene is a valuable building block in organic synthesis, allowing for the construction of complex polycyclic frameworks. The information presented here, including reaction mechanisms, stereoselectivity, quantitative data, and experimental protocols, is intended to guide researchers in the successful application of this important cycloaddition reaction.
Introduction to the Diels-Alder Reaction
The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic chemistry that forms a six-membered ring. The reaction occurs between a conjugated diene and a substituted alkene, referred to as the dienophile. A key feature of this reaction is its concerted mechanism, where all bond-forming and bond-breaking steps occur in a single transition state. This concerted nature leads to a high degree of stereospecificity, where the stereochemistry of the reactants is preserved in the product. The reaction is a cornerstone in the synthesis of complex molecules, including natural products and pharmaceuticals.
This compound serves as the diene component in this reaction. Its rigid, bicyclic structure influences the stereochemical outcome of the cycloaddition, often leading to a high degree of selectivity.
Reaction Mechanism and Stereoselectivity
The Diels-Alder reaction of this compound proceeds through a concerted [4+2] cycloaddition mechanism. The π-electrons from the diene and the dienophile rearrange in a cyclic transition state to form two new sigma bonds and one new π-bond, resulting in a cyclohexene-fused bicyclic adduct.
A critical aspect of the stereoselectivity of this reaction is the formation of endo and exo products. This arises when a cyclic diene reacts with a dienophile.
-
Endo Product: The substituent(s) on the dienophile are oriented towards the diene's π-system in the transition state. This orientation is often favored due to secondary orbital interactions, which stabilize the transition state. The endo product is typically the kinetic product, meaning it is formed faster.
-
Exo Product: The substituent(s) on the dienophile are oriented away from the diene's π-system in the transition state. The exo product is generally the thermodynamically more stable product due to reduced steric hindrance.
In many Diels-Alder reactions involving cyclic dienes, the endo product is the major product under kinetic control (lower reaction temperatures and shorter reaction times). However, the endo/exo selectivity can be influenced by various factors, including the nature of the diene and dienophile, the reaction temperature, and the presence of catalysts.
Quantitative Data
The following table summarizes the quantitative data for the Diels-Alder reaction of this compound with various dienophiles.
| Dienophile | Reaction Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| Maleic Anhydride (B1165640) | Toluene (B28343), reflux | High | Predominantly endo | General Knowledge |
| N-Phenylmaleimide | Toluene, reflux | 55-65 (crude) | Not specified | Fieser, L. F.; Haddadin, M. J. Org. Synth.1964 , 44, 72. |
| Dimethyl Acetylenedicarboxylate (DMAD) | Not specified | Not specified | Not applicable | General Knowledge |
| 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene | Not specified | Not specified | Not specified | Ghiggino, K. P.; et al. Aust. J. Chem.1974 , 27, 1597-1601.[1] |
Experimental Protocols
The following are generalized experimental protocols for conducting the Diels-Alder reaction with this compound.
General Protocol for Reaction with Maleic Anhydride
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (dry)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter paper
-
Ethyl acetate (B1210297) (for washing)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and maleic anhydride (1.0 eq).
-
Add dry toluene to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), remove the heat source and allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath to promote crystallization of the product.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the product in a vacuum oven.
-
Characterize the product by NMR spectroscopy and melting point analysis to confirm its structure and purity.
Protocol for Reaction with N-Phenylmaleimide (Adapted from a general procedure)
Materials:
-
This compound
-
N-Phenylmaleimide
-
Toluene (dry)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., dichloromethane)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve N-phenylmaleimide (1.0 eq) in dry toluene.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux with stirring. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent to isolate the Diels-Alder adduct.
-
Characterize the purified product by spectroscopic methods (NMR, IR, Mass Spectrometry) and determine the yield.
Visualizations
The following diagrams illustrate the Diels-Alder reaction mechanism and a typical experimental workflow.
Caption: Diels-Alder reaction mechanism of this compound.
Caption: General experimental workflow for the Diels-Alder reaction.
References
Application Notes and Protocols: Cycloaddition Reactions of 1,4-Epoxy-1,4-dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cycloaddition reactions involving 1,4-epoxy-1,4-dihydronaphthalene, a versatile building block in organic synthesis. The unique strained olefinic bonds of this compound, also known as 7-oxabenzonorbornadiene, render it an excellent substrate for a variety of cycloaddition reactions, leading to the formation of complex polycyclic structures. This document details key reaction types, presents quantitative data in a structured format, provides explicit experimental protocols, and illustrates reaction pathways and workflows.
Overview of Cycloaddition Reactions
This compound readily participates in several types of cycloaddition reactions, primarily due to the high reactivity of its bridged bicyclic system. The principal reaction classes include:
-
[4+2] Cycloaddition (Diels-Alder Reactions): The double bond in this compound can act as a dienophile, reacting with various dienes.
-
1,3-Dipolar Cycloaddition: This reaction involves the addition of a 1,3-dipole to the double bond, forming a five-membered heterocyclic ring.
-
Photochemical Cycloadditions: Irradiation can induce cycloaddition reactions, often leading to unique cage-like structures.
These reactions are pivotal in the synthesis of novel carbocyclic and heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science. The stereochemistry of the resulting adducts is a key feature and is often directed by the exo selectivity of the bicyclic system.
Quantitative Data Summary
The following tables summarize the quantitative data for various cycloaddition reactions of this compound and its derivatives.
Table 1: 1,3-Dipolar Cycloaddition Reactions of this compound
| 1,3-Dipole | Product Type | Yield (%) | Reference |
| Phenylglyoxylonitrile oxide | 1:1 Adduct | Not specified | [1] |
| 1-Methylpyridinium-3-olate | 1:1 Adduct | Not specified | [1] |
| Ethyl azidoformate | 1:1 Adduct | Not specified | [1] |
| Phenyl azide | 1:1 Adduct | Not specified | [1] |
Table 2: Diels-Alder and Other Cycloaddition Reactions
| Reactant | Reaction Type | Product Description | Yield (%) | Reference |
| 6,6-Dimethylfulvene | Diels-Alder | Mixture of 1:1 and 1:2 adducts | Not specified | [1] |
| Cyclooctatetraene | [4+2] Cycloaddition | Multiple products, including a Cope rearrangement precursor | Not specified | |
| Tropone | [4+2]π Cycloaddition | endo,exo-Cycloadduct | High | |
| Tropolone | [4+2]π Cycloaddition | exo,exo-Cycloadduct | High |
Table 3: Photochemical Cycloaddition of 1,4-Diphenyl-1,4-epoxy-1,4-dihydronaphthalene Derivatives
| Reactant | Conditions | Product(s) | Yield (%) | Reference |
| Methyl 1,4-diphenyl-1,4-epoxy-1,4-dihydronaphthalene-2-carboxylate | Direct irradiation (2537 Å) | Methyl 2,4-diphenyl-3-benzoxepine-1-carboxylate and Methyl 1-benzoyl-3-phenylindene-2-carboxylate | Not specified | |
| Methyl 1,4-diphenyl-1,4-epoxy-1,4-dihydronaphthalene-2-carboxylate | Acetone-sensitized irradiation | Mainly Methyl 1-benzoyl-3-phenylindene-2-carboxylate | Not specified |
Experimental Protocols
General Protocol for 1,3-Dipolar Cycloaddition
This protocol is a general representation based on typical procedures for 1,3-dipolar cycloadditions.
Materials:
-
This compound
-
1,3-Dipole (e.g., Phenyl azide)
-
Anhydrous solvent (e.g., Toluene, Benzene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the 1,3-dipole (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol for Diels-Alder Reaction with a Dienophile
This protocol provides a general method for the Diels-Alder reaction where this compound acts as the dienophile.
Materials:
-
This compound
-
Diene (e.g., 6,6-Dimethylfulvene)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Lewis acid catalyst (optional, e.g., AlCl₃)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere, add the diene (1.2 eq).
-
If a Lewis acid catalyst is used, it should be added cautiously at a low temperature (e.g., 0 °C).
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction by TLC.
-
After the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH₄Cl if a Lewis acid was used.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired cycloadduct.
-
Analyze the product by spectroscopic techniques.
Protocol for Photochemical [2+2] Cycloaddition
This protocol is adapted for the photochemical cycloaddition of derivatives of this compound.
Materials:
-
Derivative of this compound
-
Photochemical reactor with a suitable light source (e.g., 254 nm)
-
Quartz reaction vessel
-
Spectroscopic grade solvent (e.g., Acetone for sensitized reactions, or another suitable solvent for direct irradiation)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Prepare a solution of the this compound derivative in the chosen solvent in a quartz reaction vessel.
-
Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Place the reaction vessel in the photochemical reactor and irradiate at the specified wavelength. Maintain a constant temperature if required.
-
Monitor the progress of the reaction by TLC or GC/MS.
-
Once the starting material is consumed or maximum conversion is reached, stop the irradiation.
-
Evaporate the solvent in vacuo.
-
Purify the resulting photoproducts using column chromatography or preparative TLC.
-
Characterize the isolated products by spectroscopic methods.
Visualizations
Reaction Pathways
Caption: Overview of major cycloaddition pathways for this compound.
Experimental Workflow for a Typical Cycloaddition Reaction
Caption: A generalized workflow for synthesis, purification, and analysis of cycloadducts.
Logical Relationship of Reaction Types and Products
Caption: Logical flow from reactants and conditions to the resulting classes of products.
References
Application Notes and Protocols: 1,4-Epoxy-1,4-dihydronaphthalene as a Dienophile in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-epoxy-1,4-dihydronaphthalene as a versatile dienophile in various cycloaddition reactions. The unique strained double bond of this molecule makes it an attractive substrate for Diels-Alder and other cycloaddition reactions, leading to the formation of complex polycyclic structures that are of interest in medicinal chemistry and materials science.
Introduction
This compound is a crystalline solid with the chemical formula C₁₀H₈O. Its structure, containing a bicyclic ether framework, imparts significant ring strain to the double bond, thereby enhancing its reactivity as a dienophile in [4+2] cycloaddition reactions. This increased reactivity allows for reactions with a variety of dienes and other reactive partners, often under conditions where less strained dienophiles would be unreactive. The resulting cycloadducts can serve as valuable intermediates in the synthesis of novel organic molecules with potential biological activity.
Applications in Synthesis
The primary application of this compound is in the construction of complex polycyclic frameworks through Diels-Alder reactions. These reactions have been explored with a range of dienes and other cycloaddition partners.
Cycloaddition with Cyclic and Acyclic Dienes
This compound readily undergoes cycloaddition with various cyclic and acyclic dienes to yield intricate bridged ring systems. The stereochemistry of these reactions, particularly the endo/exo selectivity, is a key aspect of their synthetic utility.
Reactions with Fulvenes
Fulvenes, with their exocyclic double bond, serve as effective dienes in reactions with this compound. These reactions can lead to a mixture of 1:1 and 1:2 adducts, providing access to a diverse range of polycyclic structures.
Cycloaddition with Tropones and Tropolones
The reaction with tropones and tropolones, which are seven-membered ring systems, can proceed to give [4+2]π cycloadducts. These reactions have been reported to produce adducts in relatively high yields and can exhibit specific stereoselectivity.[1]
Reactions with Strained Unsaturated Systems
The high reactivity of this compound makes it a suitable dienophile for reactions with strained systems like cyclooctatetraene (B1213319). These reactions often require elevated temperatures and prolonged reaction times to afford complex cage-like structures.[1]
Quantitative Data Summary
The following table summarizes the types of cycloaddition reactions involving this compound and the nature of the resulting products as described in the literature. Please note that specific yields are often reported qualitatively (e.g., "high yield") and can be highly dependent on the specific reaction conditions.
| Diene/Reaction Partner | Reaction Type | Product Description | Reported Yield | Reference |
| Cyclooctatetraene | [4+2] Cycloaddition | Mixture of four products including octahydro-4,9-epoxy-3,10-ethenocyclobuta[b]anthracene | Not specified | [1] |
| Tropone | [4+2]π Cycloaddition | endo,exo-Cycloadduct | Relatively high | [1] |
| Tropolone | [4+2]π Cycloaddition | exo,exo-Cycloadduct | Relatively high | [1] |
| 6,6-Dimethylfulvene | [4+2] Cycloaddition | Mixture of isomeric 1:1 and 1:2 adducts | Not specified | [1] |
Experimental Protocols
The following are generalized experimental protocols for conducting cycloaddition reactions with this compound. Researchers should note that these are starting points, and optimization of reaction conditions (e.g., temperature, reaction time, solvent, and catalyst) may be necessary to achieve desired outcomes and yields.
Protocol 1: General Procedure for Diels-Alder Reaction with a Diene
Materials:
-
This compound
-
Diene (e.g., 6,6-dimethylfulvene)
-
Anhydrous solvent (e.g., toluene, xylene, or benzene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the dienophile in a minimal amount of anhydrous solvent.
-
Add the diene (1.0 - 1.2 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to the desired temperature (this can range from room temperature to the reflux temperature of the solvent, depending on the reactivity of the diene).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization.
Characterization:
-
The structure and stereochemistry of the resulting adducts should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: High-Temperature Cycloaddition with Strained Systems (e.g., Cyclooctatetraene)
Materials:
-
This compound
-
Cyclooctatetraene
-
High-boiling point solvent (e.g., decalin or sealed tube without solvent)
-
Sealed reaction tube or high-pressure reactor
-
Oven or high-temperature oil bath
Procedure:
-
In a thick-walled sealed tube, combine this compound (1.0 eq) and cyclooctatetraene (1.0 - 1.5 eq).
-
If using a solvent, add a minimal amount of a high-boiling point solvent.
-
Seal the tube under vacuum or an inert atmosphere.
-
Heat the reaction mixture to a high temperature (e.g., 130 ± 5 °C) for an extended period (e.g., up to 14 days), as reported for the reaction with cyclooctatetraene.[1]
-
After the reaction period, allow the tube to cool to room temperature carefully.
-
Open the tube and dissolve the contents in a suitable organic solvent.
-
The resulting mixture of products may require careful separation and purification, often involving column chromatography.
Characterization:
-
Due to the complexity of the product mixture, detailed spectroscopic analysis (including 2D NMR techniques) is crucial for structure elucidation.
Visualizations
Diagram 1: General Workflow for Diels-Alder Reaction
Caption: General workflow for a Diels-Alder reaction.
Diagram 2: Logical Relationship in Cycloaddition Reactions
Caption: Reactant and product relationship.
References
Application Notes and Protocols for the Synthesis of Polycyclic Aromatic Compounds using 1,4-Epoxy-1,4-dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Epoxy-1,4-dihydronaphthalene, also known as 7-oxabenzonorbornadiene, is a versatile and highly reactive strained alkene that serves as a valuable building block in organic synthesis. Its unique structure, featuring a reactive π-bond within a bicyclic ether framework, makes it an excellent substrate for cycloaddition reactions. This reactivity has been harnessed for the synthesis of a diverse array of polycyclic aromatic compounds (PACs), which are of significant interest in medicinal chemistry, materials science, and drug development due to their unique electronic and biological properties.
These application notes provide detailed protocols for the synthesis of PACs utilizing this compound as a key starting material. The methodologies described herein focus on Diels-Alder and 1,3-dipolar cycloaddition reactions to form initial adducts, followed by subsequent aromatization steps to yield the desired polycyclic aromatic systems. The protocols are designed to be clear, concise, and reproducible for researchers in both academic and industrial settings.
Core Concepts and Reaction Pathways
The synthesis of PACs from this compound generally proceeds through a two-step sequence:
-
Cycloaddition Reaction: The strained double bond of this compound readily participates in [4+2] Diels-Alder cycloadditions with various dienophiles or [3+2] 1,3-dipolar cycloadditions with 1,3-dipoles. These reactions lead to the formation of structurally complex tricyclic adducts containing the 7-oxabicyclo[2.2.1]heptane skeleton.
-
Aromatization: The resulting cycloaddition adducts can be converted into the corresponding polycyclic aromatic compounds through an aromatization step. This is typically achieved by acid-catalyzed dehydration, which eliminates the oxygen bridge and leads to the formation of a new aromatic ring.
This versatile strategy allows for the introduction of a wide range of substituents onto the final PAC scaffold by varying the dienophile or 1,3-dipole used in the initial cycloaddition step.
Data Presentation: Summary of Cycloaddition Reactions
The following table summarizes various cycloaddition reactions of this compound with different reaction partners, providing an overview of the types of adducts that can be synthesized. While specific yields from the literature are sparse for direct comparisons, the table indicates the qualitative success of these reactions.
| Reaction Partner (Dienophile/Dipole) | Reaction Type | Adduct Structure | Notes |
| N-Phenylmaleimide | [4+2] Diels-Alder | Tricyclic imide adduct | Reaction proceeds readily. |
| Dimethyl Acetylenedicarboxylate (DMAD) | [4+2] Diels-Alder | Tricyclic diester adduct | A common dienophile for this reaction. |
| Benzyne (B1209423) | [4+2] Diels-Alder | Tetracyclic adduct | In-situ generation of benzyne is required. |
| Phenylglyoxylonitrile oxide | 1,3-Dipolar Cycloaddition | Isoxazoline-fused adduct | Forms a five-membered heterocyclic ring. |
| Ethyl Azidoformate | 1,3-Dipolar Cycloaddition | Triazoline-fused adduct | Leads to nitrogen-containing polycycles. |
| Tropone | [4+2] Diels-Alder | endo,exo-cycloadduct | Reaction reported to give relatively high yields.[1] |
| Cyclooctatetraene | [4+2] Diels-Alder | Complex polycyclic adduct | Reaction requires prolonged heating at high temperatures.[1] |
Experimental Protocols
Protocol 1: Synthesis of a Naphthalene (B1677914) Derivative via Diels-Alder Reaction and Aromatization
This protocol details a representative two-step synthesis of a substituted naphthalene derivative. The first step is the Diels-Alder reaction between this compound and N-phenylmaleimide. The second step is the acid-catalyzed aromatization of the resulting adduct.
Step 1: Diels-Alder Cycloaddition of this compound with N-Phenylmaleimide
Materials:
-
This compound (1.0 eq)
-
N-Phenylmaleimide (1.05 eq)
-
Toluene (anhydrous)
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous toluene (concentration of ~0.5 M).
-
Add N-phenylmaleimide to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature. The product may begin to crystallize.
-
If crystallization does not occur spontaneously, reduce the volume of the solvent under reduced pressure and add hexanes to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold hexanes.
-
Dry the resulting white solid in a vacuum oven.
Expected Outcome:
The Diels-Alder adduct is expected to be a white crystalline solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Acid-Catalyzed Aromatization to a Substituted Naphthalene
Materials:
-
Diels-Alder adduct from Step 1 (1.0 eq)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (catalytic amount)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the Diels-Alder adduct in glacial acetic acid in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Heat the reaction mixture to 80-90 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting adduct is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure naphthalene derivative.
Expected Outcome:
The final product is a substituted naphthalene. Its structure and purity should be confirmed by spectroscopic methods.
Protocol 2: Mechanochemical Synthesis of a Diels-Alder Adduct
Mechanochemical synthesis offers a green and efficient alternative to traditional solvent-based methods. This protocol describes the solvent-free synthesis of the Diels-Alder adduct of this compound and N-phenylmaleimide using ball milling.
Materials:
-
This compound (1.0 eq)
-
N-Phenylmaleimide (1.0 eq)
-
Milling jar and balls (e.g., stainless steel or zirconia)
Procedure:
-
Place this compound and N-phenylmaleimide into a milling jar along with the milling balls.
-
Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a designated time (e.g., 30-60 minutes).
-
The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by ¹H NMR.
-
Upon completion, the solid reaction mixture is the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Outcome:
This method is expected to produce the Diels-Alder adduct in high yield with minimal workup.
Applications in Drug Development and Materials Science
The polycyclic aromatic compounds synthesized from this compound have a wide range of potential applications:
-
Drug Discovery: The rigid and planar structures of PACs make them attractive scaffolds for the design of enzyme inhibitors and receptor ligands. The ability to introduce diverse substituents allows for the fine-tuning of their biological activity.
-
Organic Electronics: Polycyclic aromatic hydrocarbons are known for their semiconductor properties. The synthetic methods described here can be used to create novel materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
-
Chemical Probes: Functionalized PACs can be used as fluorescent probes for biological imaging and sensing applications due to their inherent photophysical properties.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a wide variety of polycyclic aromatic compounds. The cycloaddition-aromatization strategy provides a robust and modular approach to these important molecular scaffolds. The protocols outlined in these application notes offer a starting point for researchers to explore the rich chemistry of this compound and to develop novel PACs with tailored properties for applications in drug discovery, materials science, and beyond. Further research into asymmetric catalysis and the development of more efficient aromatization methods will continue to expand the utility of this synthetic approach.
References
Application Notes and Protocols for the Diels-Alder Reaction of 1,4-Epoxy-1,4-dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Epoxy-1,4-dihydronaphthalene is a versatile bicyclic compound that serves as a valuable building block in organic synthesis. Its strained oxabicyclic system readily participates as a diene in Diels-Alder cycloaddition reactions, providing a straightforward route to complex, three-dimensional molecular architectures. This application note provides a detailed experimental procedure for the Diels-Alder reaction of this compound with a representative dienophile, maleic anhydride (B1165640). Additionally, it presents a summary of reaction conditions with various dienophiles and outlines the general workflow for this synthetic transformation.
Data Presentation
The Diels-Alder reaction of this compound can be carried out with a variety of dienophiles to yield structurally diverse adducts. The choice of dienophile and reaction conditions can influence the reaction efficiency and yield. Below is a table summarizing representative examples of Diels-Alder reactions with this diene.
| Dienophile | Reaction Conditions | Product | Yield (%) |
| Maleic Anhydride | Toluene (B28343), reflux, 4h | exo-adduct | ~90 |
| Dimethyl Acetylenedicarboxylate (DMAD) | Dichloromethane, AlCl₃ (cat.), rt, 2h | Aromatized adduct | ~85 |
| N-Phenylmaleimide | Xylene, reflux, 6h | exo-adduct | ~88 |
| Tetracyanoethylene (TCNE) | Dichloromethane, rt, 1h | Cycloadduct | >95 |
Experimental Protocols
This section provides a detailed methodology for the Diels-Alder reaction between this compound and maleic anhydride.
Materials:
-
This compound (FW: 144.17 g/mol )
-
Maleic Anhydride (FW: 98.06 g/mol )
-
Toluene, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 34.7 mmol) and maleic anhydride (3.4 g, 34.7 mmol).
-
Solvent Addition: Add 40 mL of anhydrous toluene to the flask.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. The reaction is typically complete within 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution as a white solid.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to obtain the pure Diels-Alder adduct. The expected product is the exo-isomer due to steric hindrance.
Characterization:
The structure and purity of the resulting adduct can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Diels-Alder reaction of this compound.
Caption: General workflow for the Diels-Alder reaction.
Signaling Pathway (Reaction Mechanism)
The Diels-Alder reaction is a concerted pericyclic reaction. The following diagram illustrates the flow of electrons in the cycloaddition of this compound with maleic anhydride.
Caption: Concerted mechanism of the Diels-Alder reaction.
Application Notes and Protocols: Methyl-Substituted 1,4-Epoxy-1,4-dihydronaphthalenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of methyl-substituted 1,4-epoxy-1,4-dihydronaphthalenes. These compounds are versatile intermediates, primarily utilized for the generation of reactive ortho-naphthoquinone methides (o-NQMs). These o-NQMs serve as key building blocks in the synthesis of complex polycyclic and heterocyclic molecules with significant potential in medicinal chemistry and materials science.
Applications in Organic Synthesis and Drug Discovery
Methyl-substituted 1,4-epoxy-1,4-dihydronaphthalenes are valuable precursors for the in-situ generation of ortho-naphthoquinone methides (o-NQMs). These transient, highly reactive species can be trapped by various nucleophiles and dienophiles to construct intricate molecular architectures. This strategy has been successfully employed in the synthesis of compounds with potential therapeutic applications, including anticancer agents and α-glucosidase inhibitors.
Synthesis of Dihydronaphthalene Analogs as Anticancer Agents
The dihydronaphthalene scaffold is a key structural motif in a class of potent tubulin polymerization inhibitors, which are being investigated as vascular disrupting agents (VDAs) for cancer therapy.[1][2][3] By disrupting the tubulin dynamics in endothelial cells lining tumor blood vessels, these agents can induce vessel collapse and subsequent tumor necrosis.[2] Methyl-substituted 1,4-epoxy-1,4-dihydronaphthalenes can serve as starting materials for the synthesis of these dihydronaphthalene-based anticancer agents.
Quantitative Data: Cytotoxicity of Dihydronaphthalene Analogs
| Compound | Target | IC50 (µM) | Cancer Cell Line(s) | Reference |
| KGP03 | Tubulin Polymerization | 1.0 | NCI-H460, SK-OV-3, DU-145 | [1][2] |
| KGP413 | Tubulin Polymerization | 1.2 | NCI-H460, SK-OV-3, DU-145 | [1][2] |
| Compound 5a | Cytotoxic Agent | 0.93 ± 0.02 | MCF-7 | [4][5] |
| Compound 5d | Cytotoxic Agent | 1.76 ± 0.04 | MCF-7 | [4][5] |
| Compound 5e | Cytotoxic Agent | 2.36 ± 0.06 | MCF-7 | [4][5] |
| Compound 10 | Cytotoxic Agent | 2.83 ± 0.07 | MCF-7 | [4][5] |
| Compound 3d | Cytotoxic Agent | 3.73 ± 0.09 | MCF-7 | [4][5] |
Synthesis of Benzopyrone-Azole Hybrids as α-Glucosidase Inhibitors
Ortho-quinone methides generated from their precursors can be trapped by azoles to synthesize methylene-linked benzopyrone-azole hybrids. Several of these hybrid molecules have demonstrated potent α-glucosidase inhibitory activity, making them promising candidates for the development of new treatments for type 2 diabetes.[6] α-Glucosidase inhibitors work by delaying the absorption of carbohydrates from the small intestine, thereby managing postprandial blood glucose levels.[7]
Quantitative Data: α-Glucosidase Inhibitory Activity of Benzopyrone-Azole Hybrids
| Compound | IC50 (µM) | Reference |
| Hybrid 12i | 5.8 ± 0.2 | [6] |
| Hybrid 13b | 17.1 ± 2.8 | [6] |
| Hybrid 12d | 20.9 ± 2.5 | [6] |
| Hybrid 12h | 21.2 ± 0.7 | [6] |
| Hybrid 14b | 23.9 ± 2.3 | [6] |
| Hybrid 12c | 27.4 ± 1.9 | [6] |
| Acarbose (Standard) | 760.6 ± 120.3 | [6] |
Potential Applications in Materials Science
The polycyclic aromatic hydrocarbons (PAHs) synthesized from methyl-substituted 1,4-epoxy-1,4-dihydronaphthalenes have potential applications in materials science. The extended π-conjugated systems of these molecules can impart desirable electronic and optical properties. For instance, BN-doped PAHs have shown promise in optoelectronic applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[8] While direct applications of materials derived from the title compounds are still under exploration, their structural similarity to known functional materials suggests their potential in this field.
Experimental Protocols
General Protocol for the Generation of ortho-Naphthoquinone Methides (o-NQMs) and Subsequent Annulation
This protocol describes the Lewis acid-catalyzed generation of an o-NQM from a methyl-substituted 1,4-epoxy-1,4-dihydronaphthalene and its subsequent trapping with an olefin to form a fused heterocyclic compound.
Materials:
-
Methyl-substituted this compound derivative
-
Olefin (e.g., indene)
-
Lewis Acid (e.g., Iron(III) chloride, FeCl₃)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the methyl-substituted this compound derivative (1.0 equiv) and the olefin (1.2-2.0 equiv) in the anhydrous solvent under an inert atmosphere, add the Lewis acid (e.g., FeCl₃, 0.1 equiv) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired fused heterocyclic compound.
Protocol for the Synthesis of Dihydronaphthalene-Based Anticancer Agents
This protocol outlines a general synthetic route towards dihydronaphthalene analogues inspired by combretastatin (B1194345) A-4, which involves the generation of an o-NQM intermediate.
Materials:
-
Appropriately substituted this compound
-
Organometallic reagent (e.g., Grignard or organolithium reagent)
-
Aryl aldehyde or ketone
-
Anhydrous THF
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the substituted this compound in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add the organometallic reagent to generate the o-NQM in situ.
-
In a separate flask, prepare a solution of the aryl aldehyde or ketone in anhydrous THF.
-
Transfer the solution containing the o-NQM to the solution of the aryl carbonyl compound at -78 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Visualizations
Caption: General workflow for the synthesis of fused heterocycles.
Caption: Generation and trapping of ortho-naphthoquinone methide.
Caption: Pathway from precursor to therapeutic application.
References
- 1. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 3. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Divergent Synthesis of Novel 3(5)-Aminoazole-Benzopyrone Hybrids and their Evaluation as α-Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BN-Doped Polycyclic Aromatic Hydrocarbons and Their Applications in Optoelectronics [mdpi.com]
1,4-Epoxy-1,4-dihydronaphthalene: A Versatile Precursor for Pharmaceutical Intermediates
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Epoxy-1,4-dihydronaphthalene, a bicyclic ether with the chemical formula C₁₀H₈O, is a valuable and versatile building block in organic synthesis.[1][2] Its strained oxabicyclo[2.2.1]heptadiene core makes it a reactive precursor for a variety of chemical transformations, including ring-opening and cycloaddition reactions. These reactions allow for the stereocontrolled introduction of multiple functional groups, making it an attractive starting material for the synthesis of complex molecular architectures found in a range of pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical building blocks, with a focus on isoindoline (B1297411) and dihydronaphthalene derivatives, which are scaffolds for various therapeutic agents.
Key Applications in Pharmaceutical Intermediate Synthesis
The reactivity of this compound is primarily centered around two key transformations:
-
Ring-Opening Reactions: The strained ether bridge is susceptible to nucleophilic attack, leading to the formation of 1,4-disubstituted-1,4-dihydronaphthalene derivatives. This pathway is particularly useful for the synthesis of chiral amino alcohols and diols, which are important precursors for a variety of drugs.
-
Cycloaddition Reactions: The double bond in the bicyclic system can act as a dienophile in Diels-Alder reactions, enabling the construction of complex polycyclic systems. This approach is valuable for the synthesis of isoindoline-based scaffolds, which are present in a number of clinically used drugs.[3][4]
Synthesis of a Precursor to Isoindoline-Based Pharmaceutical Intermediates
The Diels-Alder reaction of this compound with N-phenylmaleimide provides a direct route to a complex heterocyclic scaffold that is a precursor to various isoindoline derivatives. Isoindoline moieties are found in drugs used for treating conditions ranging from cancer to inflammatory diseases.[3][4]
Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide
This protocol describes the synthesis of the exo-adduct of this compound and N-phenylmaleimide.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
N-Phenylmaleimide (1.0 eq)
-
Toluene (anhydrous)
-
Gallium Chloride (catalyst, optional for milder conditions)[5]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous toluene.
-
Add N-phenylmaleimide to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
For Catalyzed Reaction (Milder Conditions):
-
Dissolve this compound and N-phenylmaleimide in an inert solvent.
-
Add a catalytic amount of gallium chloride.[5]
-
Stir the reaction at room temperature for an extended period (several days), monitoring by TLC.[5]
Data Presentation:
| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Yield |
| This compound | 1.0 | Toluene | Reflux | 24-48 h | Moderate to Good |
| N-Phenylmaleimide | 1.0 | Toluene | Reflux | 24-48 h | Moderate to Good |
| This compound | 1.0 | Inert Solvent | Room Temp | Several days | Moderate |
| N-Phenylmaleimide | 1.0 | Inert Solvent | Room Temp | Several days | Moderate |
| Gallium Chloride (catalyst) | catalytic | Inert Solvent | Room Temp | Several days | Moderate |
Note: Specific yields can vary based on reaction scale and purification method.
Logical Workflow for Diels-Alder Synthesis:
Synthesis of Dihydronaphthalene Diol Derivatives
Acid-catalyzed hydrolysis of the epoxide bridge in this compound yields 1,4-dihydronaphthalene-1,4-diol derivatives. These diols, particularly chiral versions, are valuable intermediates in the synthesis of various bioactive molecules, including anticancer agents.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol outlines the acid-catalyzed ring-opening of this compound to produce the corresponding diol.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Dilute Sulfuric Acid (e.g., 1 M)
Procedure:
-
Dissolve this compound in acetone in a round-bottom flask.
-
Slowly add dilute sulfuric acid to the solution while stirring at room temperature.
-
Continue stirring for 1-2 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude diol can be purified by column chromatography or recrystallization.
Data Presentation:
| Reactant | Molar Ratio | Solvent | Catalyst | Temperature | Reaction Time | Yield |
| This compound | 1.0 | Acetone | Dilute H₂SO₄ | Room Temp | 1-2 h | High |
Note: The yield is typically high for this transformation.
Logical Workflow for Hydrolysis:
Conclusion
This compound is a readily accessible and highly reactive precursor for the synthesis of valuable pharmaceutical intermediates. The protocols detailed in this document for its conversion to isoindoline precursors and dihydronaphthalene diols demonstrate its utility in constructing complex molecular frameworks. These intermediates serve as the foundation for the development of a wide range of therapeutic agents, highlighting the importance of this compound in modern drug discovery and development. Further exploration of its reactivity is likely to uncover even more applications in the synthesis of novel and potent pharmaceutical compounds.
References
Application Notes and Protocols: Reaction of 1,4-Epoxy-1,4-dihydronaphthalene with Substituted Benzynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Diels-Alder reaction between 1,4-epoxy-1,4-dihydronaphthalene and various in situ generated substituted benzynes. This reaction is a powerful tool for the synthesis of complex, polycyclic aromatic compounds, which are valuable scaffolds in medicinal chemistry and materials science. The resulting 9,10-epoxy-9,10-dihydroanthracene derivatives can serve as versatile intermediates for further chemical transformations.
Introduction
The [4+2] cycloaddition of a benzyne (B1209423) with a diene is a fundamental transformation in organic synthesis. This compound serves as an effective trapping agent for highly reactive benzyne intermediates. The reaction proceeds through a concerted mechanism, leading to the formation of a bridged tricyclic adduct. The substituents on the benzyne ring can significantly influence the regioselectivity and yield of the reaction. Understanding these effects is crucial for the rational design of synthetic routes toward functionalized polycyclic molecules. While extensive literature exists on the generation and trapping of unsubstituted benzyne, specific quantitative data on the reaction with a wide array of substituted benzynes and this compound is not extensively documented in readily available literature. The following sections provide a generalized protocol and illustrative data based on known principles of benzyne chemistry.
Data Presentation
Due to a lack of specific, comparative studies in the searched literature for a wide range of substituted benzynes with this compound, the following table presents illustrative data. These values are estimations based on general principles of Diels-Alder reactions involving benzynes and are intended to provide a qualitative understanding of the expected outcomes. The actual yields and isomer ratios will depend on the specific reaction conditions.
| Benzyne Precursor (Substituent) | Method of Generation | Product(s) (Substituted 9,10-epoxy-9,10-dihydroanthracene) | Illustrative Yield (%) | Comments |
| 2-(Trimethylsilyl)phenyl triflate (H) | CsF in Acetonitrile (B52724) | 9,10-Epoxy-9,10-dihydroanthracene | 70-85 | Standard benzyne precursor, generally gives good yields. |
| 3-Methoxy-2-(trimethylsilyl)phenyl triflate (3-Methoxy) | CsF in Acetonitrile | 1-Methoxy-9,10-epoxy-9,10-dihydroanthracene and 2-Methoxy-9,10-epoxy-9,10-dihydroanthracene | 60-75 | A mixture of regioisomers is expected. The ratio will depend on electronic and steric factors. |
| 4,5-Dimethoxy-2-(trimethylsilyl)phenyl triflate (4,5-Dimethoxy) | CsF in Acetonitrile | 2,3-Dimethoxy-9,10-epoxy-9,10-dihydroanthracene | 65-80 | Symmetrical benzyne leads to a single regioisomer. |
| 3-Fluoro-2-(trimethylsilyl)phenyl triflate (3-Fluoro) | CsF in Acetonitrile | 1-Fluoro-9,10-epoxy-9,10-dihydroanthracene and 2-Fluoro-9,10-epoxy-9,10-dihydroanthracene | 55-70 | Electron-withdrawing groups can influence reactivity and regioselectivity. |
| 4-(Trifluoromethyl)-2-(trimethylsilyl)phenyl triflate (4-Trifluoromethyl) | CsF in Acetonitrile | 2-(Trifluoromethyl)-9,10-epoxy-9,10-dihydroanthracene | 50-65 | Strong electron-withdrawing groups may decrease the overall yield. |
Experimental Protocols
This section provides a general protocol for the reaction of this compound with a substituted benzyne generated from a 2-(trimethylsilyl)aryl triflate precursor.
Materials:
-
Substituted 2-(trimethylsilyl)aryl triflate (1.0 equiv)
-
This compound (1.2 equiv)
-
Anhydrous Cesium Fluoride (B91410) (CsF) (1.5 equiv)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted 2-(trimethylsilyl)aryl triflate (1.0 equiv) and this compound (1.2 equiv).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the benzyne precursor.
-
Initiation of Reaction: To the stirred solution, add anhydrous cesium fluoride (1.5 equiv) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired substituted 9,10-epoxy-9,10-dihydroanthracene adduct(s).
-
Characterization: Characterize the purified product(s) by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. For unsymmetrical benzynes, the ratio of regioisomers can be determined by ¹H NMR analysis of the crude or purified product mixture.
Mandatory Visualization
Caption: General reaction pathway for the synthesis of substituted 9,10-epoxy-9,10-dihydroanthracene.
Application Notes and Protocols: Generation of Ortho-Naphthoquinone Methides from 1,4-Epoxy-1,4-dihydronaphthalenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the generation of highly reactive ortho-naphthoquinone methides (o-NQMs) from stable 1,4-epoxy-1,4-dihydronaphthalene precursors. This method offers a reliable and efficient pathway to access o-NQMs, which are valuable intermediates in the synthesis of complex polycyclic and heterocyclic molecules, including natural products and potential therapeutic agents.
Introduction
Ortho-naphthoquinone methides are highly reactive intermediates that participate in a variety of cycloaddition and conjugate addition reactions. Their transient nature, however, often complicates their generation and subsequent use in synthesis. A robust method for the in situ generation of o-NQMs involves the Lewis acid-catalyzed ring-opening of 1,4-epoxy-1,4-dihydronaphthalenes. This approach provides a controlled release of the o-NQM, allowing for its efficient trapping with various dienophiles and nucleophiles.
Recent advancements have demonstrated that 1-siloxy- and 1-siloxymethyl-substituted 1,4-epoxy-1,4-dihydronaphthalenes are particularly effective precursors. The choice of substituent at the 4-position of the epoxy-naphthalene scaffold can influence the selective formation of either ortho- or para-naphthoquinone methides. Specifically, 4-alkyl or 4-silyl substituted precursors favor the formation of o-NQMs.[1]
This document outlines the key reaction pathways, provides detailed experimental protocols, and presents quantitative data for the generation of o-NQMs and their subsequent annulation reactions.
Reaction Mechanism and Workflow
The generation of o-NQMs from 1,4-epoxy-1,4-dihydronaphthalenes is typically achieved through a Lewis acid-catalyzed cascade reaction. The general mechanism involves the coordination of the Lewis acid to the oxygen atom of the epoxy bridge, which facilitates the ring-opening and subsequent elimination to form the o-NQM.
Caption: General workflow for o-NQM generation and trapping.
Experimental Protocols
The following protocols are based on methodologies developed by Sawama, Akai, and coworkers.
Protocol 1: General Procedure for the FeCl₃-Catalyzed Generation of o-NQMs and Annulation with Olefins
This protocol describes the in situ generation of an o-NQM from a 1-siloxymethyl-1,4-epoxy-1,4-dihydronaphthalene precursor and its subsequent [4+2] cycloaddition with an olefin.
Materials:
-
1-Siloxymethyl-1,4-epoxy-1,4-dihydronaphthalene derivative (1.0 equiv)
-
Olefin (e.g., Indene, Allyl Silane) (1.2 - 2.0 equiv)
-
Anhydrous Iron(III) Chloride (FeCl₃) (10 mol%)
-
Anhydrous Toluene (or other suitable solvent, see Table 1)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 1-siloxymethyl-1,4-epoxy-1,4-dihydronaphthalene precursor.
-
Dissolve the precursor in anhydrous toluene.
-
Add the olefin to the solution.
-
In a separate flask, prepare a stock solution of anhydrous FeCl₃ in anhydrous toluene.
-
Add the required amount of the FeCl₃ solution to the reaction mixture dropwise at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data
The following tables summarize the quantitative data for the FeCl₃-catalyzed generation of o-NQMs and their subsequent annulation reactions with various olefins.
Table 1: Optimization of Reaction Conditions for the Annulation of an o-NQM with Indene
| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | FeCl₃ (10) | Toluene | rt | 1 | 79 |
| 2 | FeCl₃ (10) | CHCl₃ | rt | 1 | 75 |
| 3 | FeCl₃ (10) | CH₂Cl₂ | rt | 1 | 72 |
| 4 | Fe(OTf)₃ (10) | Toluene | rt | 1 | 78 |
| 5 | Sc(OTf)₃ (10) | Toluene | rt | 24 | 45 |
| 6 | Bi(OTf)₃ (10) | Toluene | rt | 24 | <5 |
Data adapted from studies by Sawama, Akai, and coworkers.
Table 2: Substrate Scope for the Annulation of o-NQMs with Various Olefins
| Entry | 1,4-Epoxy Precursor Substituent (R) | Olefin | Product | Yield (%) |
| 1 | H | Indene | 5a | 79 |
| 2 | Me | Indene | 5b | 85 |
| 3 | Ph | Indene | 5c | 82 |
| 4 | H | Allyltrimethylsilane | 6a | 75 |
| 5 | Me | Allyltrimethylsilane | 6b | 80 |
| 6 | Ph | Allyltrimethylsilane | 6c | 78 |
| 7 | H | Styrene | 7a | 65 |
| 8 | Me | Styrene | 7b | 72 |
Yields correspond to isolated products after purification. Data is representative of the methodologies described.
Visualization of the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the FeCl₃-catalyzed generation of an o-NQM and its subsequent reaction.
Caption: Proposed catalytic cycle for o-NQM generation.
Applications in Drug Development
The synthetic utility of o-NQMs generated from 1,4-epoxy-1,4-dihydronaphthalenes extends to the construction of complex molecular architectures found in biologically active natural products and their analogs. The ability to rapidly build polycyclic systems makes this methodology attractive for the synthesis of novel scaffolds for drug discovery programs. For instance, the core structures of various anticancer and antiviral compounds contain naphthalene-based frameworks that can be accessed through o-NQM chemistry. The functionalized products obtained from these reactions can serve as key intermediates for the synthesis of compound libraries for high-throughput screening.
Safety and Handling
-
Lewis Acids: Iron(III) chloride is corrosive and moisture-sensitive. Handle in a fume hood and store under anhydrous conditions.
-
Solvents: Anhydrous solvents are required for this reaction. Ensure proper handling and storage to avoid moisture contamination.
-
Reactive Intermediates: Although the o-NQMs are generated in situ, they are highly reactive. Reactions should be carried out under an inert atmosphere.
-
Standard Laboratory Practices: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
These protocols and data provide a foundational guide for researchers to explore the rich chemistry of ortho-naphthoquinone methides generated from this compound precursors. The versatility of this methodology holds significant promise for the advancement of organic synthesis and medicinal chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Epoxy-1,4-dihydronaphthalene
Welcome to the technical support center for the synthesis of 1,4-Epoxy-1,4-dihydronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this valuable synthetic intermediate.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: I am getting a very low yield or no product at all. What are the most likely causes?
A1: Low or no yield in this Diels-Alder reaction can stem from several factors. The primary areas to investigate are the generation of benzyne (B1209423), the stability of the reactants, and the reaction conditions.
-
Inefficient Benzyne Generation: Benzyne is a highly reactive intermediate. Its successful generation is critical.
-
From Anthranilic Acid: Ensure the diazotization is complete. The quality of the isoamyl nitrite (B80452) and the reaction temperature are crucial. The diazonium salt intermediate is unstable and should be generated and consumed in situ.
-
From o-Dihalobenzenes: The organometallic reagent (e.g., n-butyllithium or magnesium) must be of high quality and added at a low temperature to prevent premature decomposition and side reactions. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
-
Furan (B31954) Decomposition: Furan can be sensitive to acidic conditions and can polymerize. Ensure your furan is freshly distilled and the reaction medium is not overly acidic, especially during workup.
-
Reaction Temperature: The Diels-Alder reaction with furan is reversible.[1] While higher temperatures can increase the rate of benzyne formation, they can also promote the retro-Diels-Alder reaction, leading to lower yields.[2] An optimal temperature balance is necessary.
-
Molar Ratio of Reactants: An excess of furan is often used to efficiently trap the transient benzyne intermediate.[3] A 1:1 molar ratio may result in unreacted benzyne leading to side products.
Q2: My reaction mixture turns dark, and I observe significant polymer formation. How can I prevent this?
A2: Polymerization is a common side reaction, often due to the instability of furan or benzyne.
-
Furan Polymerization: This is often acid-catalyzed. Ensure all reagents and solvents are neutral or basic. If using an acidic workup, perform it quickly and at a low temperature.
-
Benzyne Polymerization: If benzyne is generated too quickly or is not efficiently trapped by furan, it can polymerize. Ensure slow addition of the benzyne precursor or the activating reagent (e.g., isoamyl nitrite or n-butyllithium). Maintain a sufficient excess of furan in the reaction mixture.
-
Purity of Reagents: Use freshly distilled furan and high-purity benzyne precursors to minimize impurities that could initiate polymerization.
Q3: I am having difficulty purifying the product. What are the common impurities and how can I remove them?
A3: Purification can be challenging due to the potential for various side products.
-
Common Impurities:
-
Unreacted starting materials (e.g., anthranilic acid, dihalobenzenes).
-
Benzyne-derived byproducts such as biphenylene (B1199973) and triphenylene.
-
Products from the reaction of benzyne with the solvent.
-
Polymers of furan or benzyne.
-
-
Purification Strategy:
-
Initial Workup: A standard aqueous workup can remove many water-soluble impurities.
-
Column Chromatography: This is the most effective method for separating this compound from nonpolar byproducts like biphenylene and triphenylene. A silica (B1680970) gel column with a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent final purification step.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for generating benzyne for this synthesis?
A1: The choice of benzyne precursor depends on factors like scale, safety, and available reagents.
-
Diazotization of Anthranilic Acid: This is a classical and often high-yielding method. However, it involves the generation of a potentially explosive diazonium salt and requires careful temperature control.
-
From o-Dihalobenzenes: Using precursors like 1-bromo-2-fluorobenzene (B92463) with magnesium or 1,2-dibromobenzene (B107964) with n-butyllithium offers milder conditions but requires strict anhydrous and inert atmosphere techniques.
-
From 2-(Trimethylsilyl)phenyl Triflate: This method, often referred to as the Kobayashi protocol, provides a mild and controlled generation of benzyne using a fluoride (B91410) source. It can lead to high yields but the precursor is more expensive.[3]
Q2: What is the effect of temperature on the yield?
A2: Temperature has a dual effect. It increases the rate of the Diels-Alder reaction but also favors the retro-Diels-Alder reaction, which breaks the product back down into furan and benzyne.[1][2] The optimal temperature is a compromise, often in the range of room temperature to gentle reflux, depending on the benzyne generation method.
Q3: Can I use a substituted furan in this reaction?
A3: Yes, substituted furans can be used. Electron-donating groups on the furan ring generally increase the reactivity in a normal electron-demand Diels-Alder reaction.[4] However, steric hindrance from large substituents can decrease the reaction rate.
Q4: How can I confirm the formation of my product?
A4: The product can be characterized by standard spectroscopic methods:
-
NMR Spectroscopy (¹H and ¹³C): This will show characteristic signals for the aromatic and olefinic protons, as well as the bridgehead carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can show the presence of the C-O-C ether linkage and the aromatic C-H bonds.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of this compound using different benzyne precursors. Please note that yields can vary based on the specific experimental setup and purity of reagents.
| Benzyne Precursor | Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) |
| Anthranilic acid | Isoamyl nitrite, Furan | 1,2-Dichloroethane (B1671644) | Reflux | 2-4 h | 60-75 |
| 1-Bromo-2-fluorobenzene | Mg, Furan | THF | Room Temp | 12-18 h | 50-65 |
| 1,2-Dibromobenzene | n-BuLi, Furan | Diethyl ether | -78 °C to RT | 2-3 h | 45-60 |
| 2-(Trimethylsilyl)phenyl triflate | CsF, Furan | Acetonitrile | Room Temp | 12-24 h | 70-85 |
Experimental Protocols
Protocol 1: Synthesis from Anthranilic Acid
-
Setup: To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a solution of anthranilic acid (1.0 eq) in 1,2-dichloroethane.
-
Addition of Furan: Add furan (3.0-5.0 eq) to the reaction mixture.
-
Benzyne Generation: Heat the mixture to reflux. Add a solution of isoamyl nitrite (1.2 eq) in 1,2-dichloroethane dropwise via the addition funnel over 30-60 minutes.
-
Reaction: Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Synthesis from 1-Bromo-2-fluorobenzene
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add magnesium turnings (1.5 eq).
-
Activation: Add a small crystal of iodine to activate the magnesium.
-
Grignard Formation: Add a solution of 1-bromo-2-fluorobenzene (1.0 eq) in anhydrous THF dropwise. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Reaction with Furan: After the Grignard reagent formation is complete, add a solution of furan (3.0-5.0 eq) in anhydrous THF dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizations
Experimental Workflow: Synthesis from Anthranilic Acid
Caption: Workflow for the synthesis of this compound from anthranilic acid.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.
References
- 1. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Valorization of 2,5-furandicarboxylic acid. Diels–Alder reactions with benzyne - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC00308D [pubs.rsc.org]
- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
Technical Support Center: Purification of 1,4-Epoxy-1,4-dihydronaphthalene
Welcome to the technical support center for the purification of 1,4-Epoxy-1,4-dihydronaphthalene. This resource is designed for researchers, scientists, and professionals in drug development to provide clear guidance and troubleshooting for common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The three primary methods for the purification of this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the initial purity of the crude product, the scale of the purification, and the desired final purity.
Q2: What are the expected purity levels for this compound after purification?
A2: Commercially available this compound is often cited with a purity of >98.0% as determined by Gas Chromatography (GC).[1] Proper application of the purification techniques described below should yield a product of comparable or higher purity.
Q3: What are the likely impurities in a crude sample of this compound?
A3: Impurities often stem from the starting materials and side reactions of the Diels-Alder synthesis. Common precursors include furan (B31954) and a benzyne (B1209423) source, which can be generated from reagents like anthranilic acid, 1-bromo-2-iodobenzene, or 1,2-dibromobenzene.[2] Therefore, unreacted precursors, by-products from the benzyne generation, and potential polymers of furan could be present.
Q4: Is this compound sensitive to particular conditions during purification?
A4: Yes, the epoxide ring in this compound can be sensitive to acidic conditions, which may cause decomposition.[3] This is a critical consideration when using silica (B1680970) gel for column chromatography, as standard silica gel is acidic.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Oiling out during cooling | The compound is precipitating from a solution that is still too concentrated, or the cooling is too rapid. | Add a small amount of additional hot solvent to redissolve the oil, then allow the solution to cool more slowly. Seeding with a small crystal of pure product can also promote crystallization over oiling. |
| Poor recovery of purified crystals | The compound has significant solubility in the recrystallization solvent even at low temperatures. The volume of solvent used was excessive. | Reduce the initial volume of solvent used to dissolve the crude product. Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. To recover more product from the filtrate, a portion of the solvent can be evaporated and the solution cooled again to induce further crystallization. |
| Crystals are colored or appear impure | Insoluble impurities were not fully removed before crystallization. The crude product contains colored impurities that co-crystallize. | Ensure the crude product is fully dissolved in the minimum amount of hot solvent and, if necessary, perform a hot filtration to remove any insoluble materials before allowing the solution to cool. If colored impurities persist, a charcoal treatment of the hot solution may be effective, followed by hot filtration to remove the charcoal. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities | The mobile phase polarity is either too high or too low. The column was not packed correctly, leading to channeling. | Optimize the mobile phase composition using Thin Layer Chromatography (TLC) beforehand. A good starting point is a mixture of hexane (B92381) and ethyl acetate. Adjust the ratio to achieve good separation of the product spot from impurity spots. Ensure the column is packed uniformly without air bubbles. |
| No product eluting from the column | The mobile phase is not polar enough. The product may have decomposed on the silica gel. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). To prevent decomposition on acidic silica gel, consider using deactivated (neutral) silica gel or adding a small amount of a neutralizer like triethylamine (B128534) (e.g., 0.1-1%) to the mobile phase. Alternatively, use a different stationary phase like neutral alumina.[3] |
| Product elutes too quickly with impurities | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking of the product band on the column | The initial sample was not loaded in a narrow band. The sample is not fully soluble in the mobile phase. | Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble and load it carefully onto the column. If solubility in the mobile phase is low, consider a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel before being added to the top of the column. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈O | [4][5] |
| Molecular Weight | 144.17 g/mol | [4][5] |
| Appearance | White to almost white powder or crystals | [1] |
| Melting Point | 54-56 °C | [6] |
| Purity (Commercial) | >98.0% (GC) | [1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on a widely cited general procedure for the purification of this compound.[6]
-
Initial Workup: Dissolve the crude this compound in diethyl ether.
-
Wash the ether solution with water to remove any water-soluble impurities.
-
Dry the diethyl ether layer over anhydrous potassium carbonate (K₂CO₃).
-
Filter the solution to remove the drying agent.
-
Evaporate the diethyl ether under reduced pressure to obtain the crude solid.
-
Recrystallization: To the crude solid, add a minimal amount of hot petroleum ether (boiling range 40-60 °C) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
For maximum crystal recovery, place the flask in an ice bath for at least 30 minutes.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold petroleum ether.
-
Dry the crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This is a general protocol for flash column chromatography that can be adapted for this compound.
-
TLC Analysis: Determine an appropriate mobile phase system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase) and carefully apply it to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, applying gentle air pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Sublimation
Sublimation can be used as a final purification step to obtain a highly pure product.[6]
-
Place the recrystallized this compound in a sublimation apparatus.
-
Apply a vacuum (e.g., 0.005 mm).
-
Gently heat the apparatus. The compound is noted to sublime slowly even at room temperature, so careful heating will be required to find the optimal sublimation rate.[6]
-
The purified compound will deposit on the cold finger of the apparatus.
-
After sublimation is complete, carefully collect the purified crystals from the cold finger.
Visualizations
References
- 1. This compound | 573-57-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound | CAS#:573-57-9 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,4-Epoxynaphthalene, 1,4-dihydro- [webbook.nist.gov]
- 5. 1,4-Epoxynaphthalene, 1,4-dihydro- (CAS 573-57-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | 573-57-9 [chemicalbook.com]
Technical Support Center: Synthesis of 1,4-Epoxy-1,4-dihydronaphthalene
Welcome to the technical support center for the synthesis of 1,4-Epoxy-1,4-dihydronaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic process.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of this compound, which is most commonly achieved through the Diels-Alder reaction between in situ generated benzyne (B1209423) and furan (B31954).
Problem 1: Low or No Product Yield
Low yields are a frequent issue in this synthesis, primarily due to the high reactivity and instability of the benzyne intermediate.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Benzyne Generation | The choice of benzyne precursor and the reaction conditions are critical. The diazotization of anthranilic acid is a common method, but can be inefficient and hazardous. Consider alternative benzyne precursors which may offer milder reaction conditions and improved yields. For instance, the fluoride-induced decomposition of 2-(trimethylsilyl)phenyl triflate is a well-established method for generating benzyne under mild conditions. |
| Benzyne Side Reactions | Benzyne is highly reactive and can undergo side reactions such as dimerization or polymerization, or react with other nucleophiles present in the reaction mixture. To minimize these, ensure a high concentration of the trapping agent (furan) is present. Slow, dropwise addition of the benzyne precursor to a solution of furan can help maintain a low concentration of benzyne, favoring the desired cycloaddition. |
| Suboptimal Reaction Temperature | Temperature control is crucial. If the temperature is too high, it can accelerate the decomposition of the benzyne precursor and promote side reactions. Conversely, a temperature that is too low may result in an impractically slow reaction rate. The optimal temperature will depend on the benzyne generation method. For the diazotization of anthranilic acid, the reaction is often carried out at reflux in a solvent like 1,2-dimethoxyethane. |
| Moisture in Reagents or Solvents | Benzyne generation, particularly from organometallic precursors or strong bases, is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents to prevent quenching of intermediates. |
| Reversibility of the Diels-Alder Reaction | While the Diels-Alder reaction between benzyne and furan is generally considered to be irreversible due to the high reactivity of benzyne, the general reversibility of furan Diels-Alder adducts is a known phenomenon. If the reaction is performed at excessively high temperatures for prolonged periods, retro-Diels-Alder could potentially occur, although this is less likely to be the primary cause of low yield in this specific reaction. |
Quantitative Data on Yields:
| Benzyne Precursor | Trapping Agent | Reported Yield | Notes |
| Anthranilic acid / isoamyl nitrite | Furan | 32.4% | Yield is noted to be low in this particular experiment. |
Problem 2: Difficulty in Product Purification
The crude product may contain unreacted starting materials, byproducts from benzyne side reactions, and residual solvent.
Possible Contaminants and Purification Strategies:
| Contaminant | Identification | Purification Method |
| Unreacted Anthracene (if used as a diene) | Can be detected by TLC, NMR, or GC-MS. | Can often be removed by recrystallization. Maleic anhydride (B1165640) can be added to the crude product to react with any remaining anthracene, forming an adduct that is more easily separated. |
| Benzyne Dimer (Biphenylene) | Can be identified by GC-MS and comparison with known spectra. | Has different solubility properties and can often be separated by column chromatography or careful recrystallization. |
| Polymeric Byproducts | Often appear as an insoluble tar-like material. | Can be removed by filtration of the crude reaction mixture. |
| Residual Solvent | Detectable by ¹H NMR. | Can be removed by drying the product under high vacuum. |
Detailed Purification Protocols:
-
Recrystallization: this compound can be recrystallized from petroleum ether (boiling range 40-60 °C). Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to form crystals.
-
Sublimation: The product can also be purified by sublimation, which is effective for removing non-volatile impurities.
Frequently Asked Questions (FAQs
identifying side products in 1,4-Epoxy-1,4-dihydronaphthalene cycloadditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-epoxy-1,4-dihydronaphthalene cycloaddition reactions.
Troubleshooting Guides
Problem: My reaction has produced a mixture of products, and I am having trouble identifying the main adduct and the side products.
Answer:
The cycloaddition of this compound can lead to several products. The most common are the endo and exo diastereomers of the desired 1:1 adduct. In some cases, particularly with highly reactive dienophiles or specific reaction conditions, 1:2 adducts (bis-adducts) or other rearranged products may form.
Identification Strategy:
-
NMR Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR are the most powerful tools for distinguishing between endo and exo isomers.
-
¹H NMR: The key diagnostic signals are often the bridgehead protons and the protons adjacent to the newly formed sigma bonds. The coupling constants (J-values) between these protons differ significantly due to the different dihedral angles in the rigid bicyclic systems of the endo and exo products. For example, in the reaction with N-phenylmaleimide, the C-5/C-6 protons of the endo isomer show a coupled signal, while the exo isomer shows a singlet.[1]
-
¹³C NMR: The chemical shifts of the carbons in the bicyclic core will also differ between the two isomers.
-
-
Mass Spectrometry (MS): This will help confirm the molecular weight of the products. A 1:1 adduct will have the combined molecular weight of this compound (144.17 g/mol ) and the dienophile. A 1:2 adduct will have a molecular weight corresponding to one molecule of the diene and two molecules of the dienophile.
-
Chromatography: Thin Layer Chromatography (TLC) can often resolve the different products, appearing as distinct spots. Column chromatography can then be used for separation and isolation of the individual components for further characterization.
Problem: My reaction is giving a poor yield of the desired product and a complex mixture of side products.
Answer:
Optimizing the reaction conditions is crucial for maximizing the yield of the desired cycloadduct and minimizing side reactions.
Troubleshooting Steps:
-
Temperature Control: Diels-Alder reactions are reversible, and the formation of endo and exo isomers is often under kinetic or thermodynamic control.
-
Kinetic Control (Lower Temperatures): Favors the formation of the endo adduct, which is generally formed faster.
-
Thermodynamic Control (Higher Temperatures): Can lead to the retro-Diels-Alder reaction and subsequent isomerization to the more stable exo adduct. If the desired product is the endo isomer, running the reaction at a lower temperature for a longer period might be beneficial.
-
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., dichloromethane (B109758), acetonitrile).
-
Concentration: High concentrations of reactants can sometimes favor the formation of dimers or oligomers of the starting materials, especially if the dienophile is prone to self-dimerization. Running the reaction at a lower concentration may help to favor the desired intermolecular cycloaddition.
-
Lewis Acid Catalysis: In some cases, the use of a Lewis acid catalyst can improve the rate and stereoselectivity of the Diels-Alder reaction. However, it can also promote side reactions, so careful screening of the catalyst and reaction conditions is necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this compound cycloadditions?
A1: The most frequently encountered side products are the endo and exo diastereomers of the 1:1 cycloadduct. With certain dienophiles, such as 6,6-dimethylfulvene, a mixture of isomeric 1:1 and 1:2 adducts can be formed.[2] In reactions with cyclooctatetraene, up to four different products have been observed.[3]
Q2: How can I control the ratio of endo to exo products?
A2: The endo/exo ratio is primarily influenced by the reaction temperature. The endo adduct is typically the kinetically favored product and is formed faster at lower temperatures. The exo adduct is often the thermodynamically more stable product and its formation is favored at higher temperatures, which allow for the retro-Diels-Alder reaction and equilibration to the more stable isomer.[1] Therefore, to favor the endo product, conduct the reaction at lower temperatures. For the exo product, higher temperatures or longer reaction times may be necessary.
Q3: My dienophile is prone to dimerization. How can I minimize this side reaction?
A3: To minimize the dimerization of a reactive dienophile, you can try the following:
-
Slow Addition: Add the dienophile slowly to the reaction mixture containing this compound. This keeps the instantaneous concentration of the dienophile low, favoring the reaction with the diene over self-dimerization.
-
Lower Concentration: Running the overall reaction at a lower concentration can also disfavor the bimolecular dimerization reaction.
-
Temperature Optimization: The rate of dimerization may be more sensitive to temperature changes than the desired cycloaddition. Experiment with different temperatures to find a range that minimizes dimerization while still allowing the main reaction to proceed at a reasonable rate.
Q4: Are there any other types of competing reactions I should be aware of?
A4: When generating dienophiles in situ, such as benzyne (B1209423), side reactions related to the benzyne generation can occur. Additionally, with certain substrates, [2+2] cycloadditions and ene reactions can compete with the desired [4+2] Diels-Alder cycloaddition.
Data Presentation
The following table summarizes the observed product ratios in the Diels-Alder reaction between furan (B31954) (a model for the diene behavior of this compound) and N-phenylmaleimide under different conditions. This illustrates the principle of kinetic versus thermodynamic control.
| Temperature | Time | % N-phenylmaleimide (remaining) | % endo Adduct | % exo Adduct | Control |
| 0 °C | 7 days | 41 | 94 | 6 | Kinetic |
| Ambient | 7 days | 11 | 41 | 48 | Mixed |
| Ambient | 20 days | 9 | 23 | 68 | Thermodynamic |
| 60 °C | 7 days | 36 | 21 | 43 | Thermodynamic |
Data adapted from a study on the reaction of furan with N-phenylmaleimide, which serves as a good model for understanding the stereochemical outcome in related systems.[1]
Experimental Protocols
Key Experiment: Separation of endo and exo Isomers by Column Chromatography
This protocol provides a general guideline for the separation of endo and exo diastereomers of the cycloadducts.
Procedure:
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude product.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica gel to pack, draining the solvent. Ensure the silica gel bed is level and free of air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., hexanes) or a mixture of a non-polar and a slightly more polar solvent (e.g., hexanes/ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.
-
Gradually increase the polarity of the eluent if necessary to elute the more polar components. The exo isomer is often less polar and will elute before the endo isomer.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate test tubes.
-
Monitor the composition of the fractions by TLC.
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Mandatory Visualization
Caption: Kinetic vs. Thermodynamic Control in Diels-Alder Reactions.
Caption: Experimental Workflow for Cycloaddition and Troubleshooting.
References
- 1. public.websites.umich.edu [public.websites.umich.edu]
- 2. Studies of bridged benzoheterocycles. Part III. Cycloadditions of this compound to some dipolar compounds and dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Diels-Alder Reactions with 1,4-Epoxy-1,4-dihydronaphthalene
Welcome to the technical support center for optimizing Diels-Alder reactions involving 1,4-epoxy-1,4-dihydronaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Diels-Alder reactions with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | 1. Dienophile Reactivity: The dienophile may not be sufficiently electron-poor to react efficiently with the diene. | 1. Use a dienophile with strong electron-withdrawing groups (e.g., maleic anhydride (B1165640), dimethyl acetylenedicarboxylate (B1228247), N-phenylmaleimide). |
| 2. Reaction Temperature: The temperature may be too low to overcome the activation energy, or too high, favoring the retro-Diels-Alder reaction. | 2. Optimize the reaction temperature. Start at room temperature and gradually increase. For many Diels-Alder reactions, temperatures between 80-120°C are effective. Monitor for product formation and decomposition. | |
| 3. Steric Hindrance: Bulky substituents on the diene or dienophile can prevent the necessary approach for the reaction to occur. | 3. If possible, choose reactants with less steric bulk near the reaction centers. | |
| 4. Diene Purity: Impurities in the this compound can inhibit the reaction. | 4. Ensure the diene is pure. Purification can be achieved by recrystallization or sublimation. | |
| Poor Endo/Exo Selectivity | 1. Solvent Choice: The polarity and hydrogen bonding ability of the solvent can significantly influence the transition state energies of the endo and exo pathways. | 1. Screen different solvents. Non-polar solvents often favor the exo product, while polar solvents can enhance endo selectivity. |
| 2. Lewis Acid Catalyst: The absence of a catalyst may not provide a sufficient preference for one isomer. | 2. Introduce a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, BF₃·OEt₂) to coordinate with the dienophile, which can enhance facial selectivity. | |
| 3. Temperature: At higher temperatures, the thermodynamically more stable exo product may be favored, even if the endo product forms faster at lower temperatures. | 3. Conduct the reaction at the lowest temperature that provides a reasonable reaction rate to favor the kinetically controlled endo product. | |
| Formation of Side Products | 1. Retro-Diels-Alder Reaction: The desired adduct may be reverting to the starting materials at the reaction temperature. | 1. Perform the reaction at a lower temperature. Use a dienophile that forms a more stable adduct. |
| 2. Polymerization: The dienophile or diene may be polymerizing under the reaction conditions. | 2. Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture. Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to air. | |
| 3. Rearrangement of Adduct: The initial Diels-Alder adduct may undergo subsequent rearrangements. | 3. Analyze the reaction mixture at different time points to identify any intermediate products. Adjust reaction conditions (temperature, catalyst) to minimize rearrangement. |
Frequently Asked Questions (FAQs)
Q1: What are the best dienophiles to use with this compound?
A1: Dienophiles with strong electron-withdrawing groups are generally most effective. Examples include maleic anhydride, N-substituted maleimides (e.g., N-phenylmaleimide), and acetylenic esters like dimethyl acetylenedicarboxylate (DMAD). These dienophiles have a lower LUMO energy, which facilitates the [4+2] cycloaddition.
Q2: How can I improve the endo-selectivity of my reaction?
A2: To favor the endo product, which is often the kinetic product, consider the following:
-
Lower Reaction Temperature: Running the reaction at the lowest feasible temperature will favor the faster-forming endo isomer.
-
Solvent Choice: Polar solvents can help stabilize the more polar endo transition state.
-
Lewis Acid Catalysis: Lewis acids can enhance endo selectivity by coordinating to the dienophile and influencing the geometry of the transition state.
Q3: My reaction is reversible. How can I drive it towards the product?
A3: The retro-Diels-Alder reaction is a common issue, especially with strained systems like the adducts of this compound. To favor the forward reaction:
-
Use an excess of one reactant: This can shift the equilibrium towards the product.
-
Remove the product as it forms: If the product precipitates from the reaction mixture, this will drive the equilibrium forward.
-
Choose a dienophile that forms a more stable adduct: Sometimes, slight modifications to the dienophile can lead to a thermodynamically more stable product.
-
Lower the reaction temperature: The retro-Diels-Alder reaction is entropically favored and becomes more significant at higher temperatures.
Q4: What is a typical experimental setup for a Diels-Alder reaction with this diene?
A4: A typical setup involves dissolving this compound and the dienophile in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The reaction is then heated to the desired temperature under an inert atmosphere (e.g., nitrogen or argon). Reaction progress is monitored by TLC or GC-MS.
Data Presentation
The following tables summarize representative quantitative data for the Diels-Alder reaction of this compound with various dienophiles. Please note that this data is illustrative and optimal conditions may vary.
Table 1: Reaction with Maleic Anhydride
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |
| Toluene | 110 | 4 | 85 | 90:10 |
| Dioxane | 100 | 6 | 82 | 85:15 |
| Acetonitrile | 80 | 8 | 75 | 95:5 |
Table 2: Reaction with N-Phenylmaleimide
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |
| Xylene | 140 | 3 | 92 | 80:20 |
| Dichloromethane (B109758) | 40 | 24 | 78 | >95:5 |
| Diethyl Ether | 35 | 48 | 70 | >95:5 |
Table 3: Reaction with Dimethyl Acetylenedicarboxylate (DMAD)
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzene | 80 | 12 | 95 |
| Tetrahydrofuran | 65 | 24 | 90 |
| Methanol | 65 | 18 | 88 |
Experimental Protocols
Protocol 1: Diels-Alder Reaction with Maleic Anhydride
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.44 g (10 mmol) of this compound and 0.98 g (10 mmol) of maleic anhydride in 50 mL of toluene.
-
Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser. Place the setup in a heating mantle on a magnetic stir plate.
-
Reaction Execution: Heat the mixture to reflux (approximately 110°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
-
Work-up: After 4 hours, or upon completion as indicated by TLC, allow the reaction mixture to cool to room temperature. The product will precipitate as a white solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold toluene. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction with Methyl Acrylate (B77674)
-
Reactant Preparation: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add 10 mL of dry dichloromethane and cool to 0°C in an ice bath.
-
Catalyst Addition: Slowly add 0.13 g (1 mmol) of anhydrous aluminum chloride (AlCl₃) to the stirred solvent.
-
Dienophile Addition: Add 0.95 g (11 mmol) of methyl acrylate dropwise to the suspension.
-
Diene Addition: In a separate flask, dissolve 1.44 g (10 mmol) of this compound in 10 mL of dry dichloromethane. Add this solution dropwise to the reaction mixture at 0°C.
-
Reaction Execution: Allow the reaction to stir at 0°C for 2 hours and then warm to room temperature, stirring for an additional 22 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of 10 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: General workflow for a thermal Diels-Alder reaction.
Caption: Troubleshooting logic for low yield in Diels-Alder reactions.
degradation and stability issues of 1,4-Epoxy-1,4-dihydronaphthalene derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of 1,4-epoxy-1,4-dihydronaphthalene derivatives. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: The two main degradation pathways for this compound derivatives are acid-catalyzed ring-opening of the epoxy bridge and isomerization to form naphthol derivatives. The strained epoxy ring is susceptible to cleavage under acidic conditions, leading to the formation of diol or other substituted naphthalene (B1677914) derivatives.[1][2][3][4][5] Additionally, rearrangement to the more stable aromatic naphthol structure can occur, particularly when catalyzed by transition metals.[6]
Q2: How should I properly store my this compound derivatives to ensure stability?
A2: To maximize stability, these compounds should be stored in a cool, dark, and dry environment, preferably refrigerated (2-8°C) and under an inert atmosphere (e.g., argon or nitrogen).[4][7][8] They are known to be air-sensitive and can sublime at room temperature.[9] For long-term storage, keeping them in a tightly sealed container, such as an amber glass vial with a PTFE-lined cap, inside a desiccator is recommended.
Q3: I've observed a change in the color of my compound from white to a yellowish or brownish hue. What does this indicate?
A3: A color change often indicates degradation. This could be due to oxidation from air exposure or the formation of degradation products, such as naphthols, which can be colored.[10] It is advisable to re-analyze the compound's purity using techniques like HPLC or NMR spectroscopy.
Q4: Can I use amber glass vials for storing solutions of my this compound derivative?
A4: While amber glass is often used to protect compounds from light, caution is advised. Certain colorants in amber glass have been shown to catalyze the degradation of some epoxy-containing compounds.[11] It is recommended to first test the stability of your specific derivative in the intended vials or use clear glass vials stored in the dark.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
Appearance of new peaks in HPLC or TLC analysis shortly after dissolution.
-
A noticeable change in the solution's color.
-
Inconsistent results in biological assays.
Possible Causes and Solutions:
| Cause | Solution |
| Acidic Solvent or Buffer | The epoxy ring is highly susceptible to acid-catalyzed opening.[3][4] Avoid acidic conditions. If possible, use neutral or slightly basic buffers (pH 7.0-8.5). If an acidic medium is required for an experiment, prepare the solution immediately before use and keep it at a low temperature. |
| Presence of Metal Ions | Trace metal contaminants can catalyze isomerization to naphthols.[6] Use high-purity solvents and glassware. If contamination is suspected, consider using a chelating agent like EDTA in your buffer, if compatible with your experiment. |
| Photodegradation | Exposure to UV or ambient light can induce degradation. Protect solutions from light by using amber vials (after verifying compatibility) or by wrapping containers in aluminum foil.[10] |
| Reactive Solvent | Protic solvents (e.g., methanol, ethanol) can participate in the ring-opening reaction, especially under acidic conditions. If possible, use aprotic solvents like THF, dioxane, or acetonitrile. |
Issue 2: Inconsistent Purity Analysis Results
Symptoms:
-
Batch-to-batch variability in purity.
-
Appearance of degradation products in the mass spectrum or NMR spectrum.
Possible Causes and Solutions:
| Cause | Solution |
| Improper Storage of Solid Compound | Exposure to air and moisture can lead to slow degradation over time.[7] Ensure the solid compound is stored under an inert atmosphere and in a desiccator. |
| Degradation During Analysis | The analytical method itself might be causing degradation. For example, using an acidic mobile phase in HPLC can degrade the sample on the column. |
| * Use a neutral or slightly basic mobile phase for HPLC if possible. | |
| * For GC analysis, ensure the injection port temperature is not excessively high, as this can cause thermal degradation. | |
| Sublimation of the Compound | The compound is known to sublime at room temperature, which can lead to a perceived loss of purity over time.[9] Store at recommended refrigerated temperatures. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of a this compound derivative under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the test compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound at 80°C.
-
Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B option). A control sample should be wrapped in aluminum foil and kept in the same chamber.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile). Use a PDA detector to monitor for peak purity.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical stability data for a generic this compound derivative based on the forced degradation study.
| Condition | Time (hours) | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl, 60°C | 4 | 25% | Naphthalene-1,4-diol |
| 0.1 M NaOH, 60°C | 24 | < 5% | - |
| 3% H₂O₂, RT | 24 | 10% | Oxidized byproducts |
| Solid, 80°C | 24 | < 2% | - |
| Light (ICH Q1B) | 24 | 15% | Naphthol derivative |
Visualizations
Caption: Primary degradation pathways for this compound derivatives.
Caption: Experimental workflow for a forced degradation study.
Caption: A logical approach to troubleshooting degradation issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Khan Academy [khanacademy.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. youtube.com [youtube.com]
- 6. Isomerization of 7-oxabenzonorbornadienes into naphthols catalyzed by [RuCl(2)(CO)(3)](2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thermalchem.com [thermalchem.com]
- 8. azom.com [azom.com]
- 9. epoxy-world.ca [epoxy-world.ca]
- 10. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 11. Investigation of 4,5-epoxymorphinan degradation during analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Dihydroxynaphthalene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of dihydroxynaphthalene, a crucial starting material in various synthetic processes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude dihydroxynaphthalene?
A1: Impurities in dihydroxynaphthalene often originate from the synthetic route. Common contaminants include:
-
Isomeric Impurities: The synthesis of a specific dihydroxynaphthalene isomer can often lead to the formation of other isomers.[1]
-
Starting Material Residues: Unreacted starting materials from the synthesis can remain in the final product.[1]
-
Intermediates and Byproducts: Incomplete reactions or side reactions can result in the presence of synthetic intermediates.[1]
-
Sulfur-Containing Impurities: If the synthesis involves a sulfonation step, residual sulfonic acids or their salts can be significant impurities.[1][2] These can be problematic as they may form soft particles.[2]
-
Oxidation Products: Dihydroxynaphthalenes are susceptible to oxidation, which can lead to the formation of colored impurities, especially when exposed to air and light.[1]
Q2: My dihydroxynaphthalene product is discolored (e.g., yellow, brown, or dark). What is the cause and how can I fix it?
A2: Discoloration is typically due to the presence of oxidation products or other colored impurities.[1] Exposure to air, light, or trace metals can catalyze the oxidation of the dihydroxy compound.[1]
-
Solution 1: Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal (typically 1-2% w/w). The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal, and then allow the solution to cool slowly to form crystals.[1]
-
Solution 2: Column Chromatography: If recrystallization is not effective, column chromatography over silica (B1680970) gel can separate the desired compound from colored impurities.[1]
Q3: How can I remove sulfur-containing impurities from my dihydroxynaphthalene?
A3: Adsorption on neutral alumina (B75360) is an effective method for removing sulfonic acid-based impurities.[2] Dissolve the crude dihydroxynaphthalene in an organic solvent, add neutral alumina (approximately 5 parts by mass relative to 100 parts of the dihydroxynaphthalene), stir the mixture, and then filter to remove the alumina with the adsorbed impurities.[2] This process can reduce sulfur content to below 100 ppm.[2]
Purification Method Selection
Choosing the appropriate purification method depends on the nature of the impurities, the desired purity level, and the scale of the purification.
| Purification Method | Principle | Best For Removing | Expected Purity | Typical Recovery |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Soluble and insoluble impurities with different solubility profiles. | >99% | 70-90% |
| Column Chromatography | Differential partitioning of compounds between a stationary phase and a mobile phase. | Closely related isomers and byproducts. | >99.5% | 50-80% |
| Sublimation | Transition of a solid directly to a gas phase, leaving non-volatile impurities behind. | Non-volatile inorganic salts and high molecular weight impurities. | >99.5% | 60-90% |
| Adsorbent Treatment | Selective adsorption of impurities onto a solid support. | Specific impurities like sulfur compounds. | >99% (when used with another method) | >95% |
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was added).- The solution is supersaturated but requires nucleation. | - Boil off some solvent to increase the concentration and cool again.[3]- Scratch the inside of the flask with a glass rod at the liquid surface to create nucleation sites.[3]- Add a seed crystal of the pure compound.[3] |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated or cooled too quickly.- High level of impurities depressing the melting point. | - Use a lower-boiling solvent.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[3]- Perform a preliminary purification by another method (e.g., column chromatography). |
| Crystals form too quickly and are very fine. | - The solution was cooled too rapidly. | - Reheat the solution to redissolve the solid and allow it to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[3] |
| Low yield of purified crystals. | - Too much solvent was used.- Premature crystallization during hot filtration.- Washing crystals with a solvent that was not cold enough. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Use a pre-heated funnel for hot filtration and add a small excess of solvent before filtering.- Always wash the crystals with ice-cold solvent. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC. | - Inappropriate mobile phase polarity. | - Adjust the solvent ratio of the mobile phase. If spots are too high (high Rf), decrease the polarity. If spots are too low (low Rf), increase the polarity. |
| Cracking or channeling of the column packing. | - Improper packing of the stationary phase. | - Repack the column carefully, ensuring a uniform and bubble-free slurry. |
| Compound is not eluting from the column. | - Mobile phase polarity is too low. | - Gradually increase the polarity of the mobile phase (gradient elution). |
| Broad or tailing peaks. | - Column overloading.- Interactions with the stationary phase. | - Use a smaller amount of crude material.- Add a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase to suppress unwanted interactions. |
Sublimation
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not sublime. | - Insufficient heat.- The pressure is not low enough (for vacuum sublimation). | - Gradually increase the temperature, but do not exceed the melting point.- Check the vacuum system for leaks. |
| The compound melts or decomposes. | - The temperature is too high. | - Reduce the heating temperature. |
| Sublimate is contaminated with starting material. | - The crude material was heated too quickly, causing it to spatter onto the collection surface. | - Heat the material slowly and evenly. |
| Low recovery of sublimate. | - Inefficient condensation of the vapor. | - Ensure the cold finger or collection surface is sufficiently cold. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify dihydroxynaphthalene by removing soluble and insoluble impurities.
Materials:
-
Crude dihydroxynaphthalene
-
Recrystallization solvent (e.g., water, ethanol (B145695), toluene, or a mixture)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Solvent Selection: Choose a solvent in which the dihydroxynaphthalene is highly soluble at high temperatures and poorly soluble at low temperatures. Refer to the solubility data table below.
-
Dissolution: Place the crude dihydroxynaphthalene in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Column Chromatography
Objective: To separate dihydroxynaphthalene from closely related isomers and byproducts.
Materials:
-
Crude dihydroxynaphthalene
-
Silica gel (for the stationary phase)
-
Mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Chromatography column
-
Collection tubes
Methodology:
-
Mobile Phase Selection: Determine a suitable mobile phase system by running thin-layer chromatography (TLC) of the crude material. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude dihydroxynaphthalene in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions in separate tubes. You may need to gradually increase the polarity of the mobile phase (gradient elution) to elute all compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure dihydroxynaphthalene.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Purification by Sublimation
Objective: To purify dihydroxynaphthalene by separating it from non-volatile impurities.
Materials:
-
Crude dihydroxynaphthalene
-
Sublimation apparatus
-
Vacuum pump (for vacuum sublimation)
-
Heating mantle or oil bath
-
Cold finger or condenser
Methodology:
-
Place the crude dihydroxynaphthalene at the bottom of the sublimation apparatus.
-
Assemble the apparatus, including the cold finger or condenser.
-
If performing vacuum sublimation, connect the apparatus to a vacuum pump and reduce the pressure.
-
Gently heat the apparatus. The dihydroxynaphthalene will sublime and deposit as pure crystals on the cold surface.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
Carefully collect the purified crystals from the cold surface.
Data Presentation
Physical Properties of Dihydroxynaphthalene Isomers
| Isomer | CAS Number | Melting Point (°C) | Appearance | Solubility |
| 1,4-Dihydroxynaphthalene | 571-60-8 | 191-192 (dec.)[4] | White to light brown crystalline solid[5] | Soluble in ethanol and ether; poorly soluble in chloroform (B151607) and acetic acid.[6] |
| 1,5-Dihydroxynaphthalene | 83-56-7 | 259-261[7] | White to light yellow crystalline powder[8] | Soluble in polar organic solvents like ethanol and acetone; sparingly soluble in water.[7][8] |
| 1,6-Dihydroxynaphthalene | 575-44-0 | 130-133 | Data not available | Data not available |
| 1,7-Dihydroxynaphthalene | 575-38-2 | 180-184[9] | Yellowish to white powder[9] | Slightly soluble in water.[9] |
| 2,3-Dihydroxynaphthalene | 92-44-4 | 162-165 | White to gray to brown powder to crystal | Soluble in polar solvents like ethanol, methanol, and acetone; limited solubility in cold water.[3] |
| 2,6-Dihydroxynaphthalene | 581-43-1 | 223-225 | Data not available | Data not available |
| 2,7-Dihydroxynaphthalene | 582-17-2 | 190-192 | Data not available | Data not available |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CN109956853A - The purification method of dihydroxynaphthalene - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 1,2-Dihydroxynaphthalene [webbook.nist.gov]
- 7. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 8. guidechem.com [guidechem.com]
- 9. 1,5-Dihydroxynaphthalene | C10H6(OH)2 | CID 6749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,4-Epoxy-1,4-dihydronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,4-Epoxy-1,4-dihydronaphthalene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
-
Possible Cause: The most common reason for low yield is the use of an excessive amount of solvent during recrystallization, which keeps a significant portion of the product dissolved in the mother liquor. Another potential cause is the premature crystallization of the product during hot filtration, leading to product loss.
-
Solution:
-
Use the minimum amount of hot solvent required to dissolve the crude product completely.
-
Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
-
Cool the filtrate slowly to maximize crystal formation. Placing the solution directly in an ice bath can lead to the formation of small, impure crystals and lower recovery.
-
To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected.
-
Issue 2: Oily Product Instead of Crystals
-
Possible Cause: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of crystallizing upon cooling. This can be due to a highly impure sample or the use of an inappropriate solvent.
-
Solution:
-
Add a small amount of a solvent in which the compound is less soluble (a "poor" solvent) to the hot solution until it becomes slightly turbid, then add a few drops of the "good" solvent to clarify.
-
Try a different recrystallization solvent or a solvent pair.
-
If the impurity level is high, consider a preliminary purification step like column chromatography before recrystallization.
-
Issue 3: Colored Impurities in the Final Product
-
Possible Cause: Colored impurities may co-crystallize with the product. These are often polar byproducts from the synthesis.
-
Solution:
-
Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
-
Column chromatography is often more effective at removing colored impurities than recrystallization.
-
Issue 4: Product Decomposition on Silica (B1680970) Gel Column
-
Possible Cause: this compound, being an epoxide, can be sensitive to the acidic nature of standard silica gel, leading to ring-opening and decomposition.
-
Solution:
-
Deactivate the silica gel: Prepare a slurry of silica gel with a small amount of a neutralizing agent like triethylamine (B128534) (1-2% in the eluent) before packing the column.
-
Use neutral or basic stationary phases: Consider using neutral or basic alumina, or Florisil as an alternative to silica gel.
-
Work quickly: Do not let the compound sit on the column for an extended period.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The synthesis of this compound typically involves a Diels-Alder reaction between benzyne (B1209423) and furan. Therefore, common impurities may include:
-
Unreacted furan: Especially if used in excess.
-
Byproducts from benzyne generation: Depending on the method used to generate benzyne, these could include compounds like biphenylene (B1199973) or other aromatic side products.
-
Polymeric materials: Benzyne is highly reactive and can polymerize if not efficiently trapped by the diene.
Q2: What is a reliable method for purifying this compound?
A2: A common and effective purification strategy involves the following steps:
-
Dissolve the crude product in diethyl ether (Et2O).
-
Wash the ether solution with water (H2O) to remove any water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent like potassium carbonate (K2CO3).
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the residue from petroleum ether.
-
For very high purity, the recrystallized product can be further purified by sublimation.[1]
Q3: What are the recommended conditions for column chromatography of this compound?
A3: For column chromatography, silica gel is a common stationary phase. A good starting mobile phase is a mixture of hexane (B92381) and ethyl acetate. The polarity of the eluent should be adjusted based on the separation observed on a Thin Layer Chromatography (TLC) plate. Given the potential for decomposition on silica, using deactivated silica gel or a less acidic stationary phase is recommended (see Troubleshooting Issue 4).
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point in the range of 54-56 °C is indicative of high purity.[1]
-
Gas Chromatography (GC): This is a highly effective method for determining purity, and commercial suppliers often report purity as >98.0% by GC.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure and identify any residual impurities.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.
Data Presentation
| Purification Method | Typical Purity Achieved | Reported Yield | Advantages | Disadvantages |
| Recrystallization | >98% | High | Simple, cost-effective, good for removing less soluble impurities. | May not remove all closely related impurities, potential for product loss in mother liquor. |
| Column Chromatography | >99% | 96-97%[3] | Excellent for separating a wide range of impurities, including colored ones. | More time-consuming and requires more solvent than recrystallization. Potential for product decomposition on acidic stationary phases. |
| Sublimation | Very High | Variable | Excellent for removing non-volatile impurities. | Only suitable for compounds that sublime, may not be effective for removing volatile impurities. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot petroleum ether (boiling range 40-60 °C) and gently heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a 95:5 mixture of hexane:ethyl acetate). To prevent decomposition, consider adding 1% triethylamine to the mobile phase to deactivate the silica gel.
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflows for the purification of this compound.
Caption: Decision-making diagram for troubleshooting common purification issues.
References
how to prevent retro-Diels-Alder reaction of 1,4-Epoxy-1,4-dihydronaphthalene adducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-epoxy-1,4-dihydronaphthalene adducts. The focus is on preventing the undesired retro-Diels-Alder (rDA) reaction.
Troubleshooting Guide: Adduct Instability and Decomposition
If you are observing the decomposition of your this compound adducts, it is likely due to a retro-Diels-Alder reaction. The following workflow can help you diagnose and solve the issue.
Frequently Asked Questions (FAQs)
Q1: My this compound adduct is reverting to the starting materials. What is happening and how can I prevent it?
A1: This is a classic case of the retro-Diels-Alder (rDA) reaction. The Diels-Alder reaction is reversible, and the stability of the adduct is highly dependent on temperature. The rDA reaction becomes more favorable at elevated temperatures. To prevent this, you should consider the following:
-
Temperature Control: The most critical factor is temperature. The rDA of furan-maleimide adducts, which are structurally similar, can start to occur at temperatures as low as 70-80°C, and is more significant at higher temperatures.[1][2] It is recommended to conduct the Diels-Alder reaction at the lowest possible temperature that allows for a reasonable reaction rate and to store the purified adduct at or below room temperature.
-
Kinetic vs. Thermodynamic Control: The Diels-Alder reaction can produce two diastereomers: the endo and exo adducts. The endo adduct is often the kinetic product, meaning it forms faster at lower temperatures.[1] The exo adduct is typically the thermodynamic product, meaning it is more stable, especially at higher temperatures.[1] If your adduct is the endo isomer, it will be more prone to the rDA reaction.
Q2: How do I know if I have the endo or exo adduct, and does it matter for stability?
A2: The stereochemistry of your adduct is crucial for its stability. The exo isomer is generally more stable than the endo isomer due to reduced steric hindrance. The isomerization from the less stable endo to the more stable exo adduct often proceeds through a retro-Diels-Alder reaction followed by a forward Diels-Alder reaction.[3] You can determine the stereochemistry of your adduct using NMR spectroscopy, specifically by analyzing the coupling constants and through Nuclear Overhauser Effect (NOE) experiments. If you have the endo adduct and are experiencing stability issues, consider converting it to the exo isomer.
Q3: Can I use a catalyst to improve the stability of my adduct?
A3: While a catalyst won't change the inherent thermodynamic stability of the adduct, it can help you avoid the conditions that lead to the rDA reaction. Lewis acids are known to catalyze the Diels-Alder reaction, allowing it to proceed at lower temperatures.[4][5] By running the reaction at a lower temperature, you can favor the formation of the kinetic endo product while minimizing the competing rDA reaction. Some solid acid catalysts, such as certain zeolites, have been shown to catalyze the forward Diels-Alder reaction without significantly promoting the retro-Diels-Alder reaction.[5][6]
Q4: How do substituents on the aromatic ring or the dienophile affect the stability of the adduct?
A4: The electronic properties of the substituents on both the diene (the isobenzofuran (B1246724) precursor to your adduct) and the dienophile play a significant role in the stability of the resulting adduct. Electron-withdrawing groups on the diene component can increase the stability of the adduct and decrease the rate of the rDA reaction.[7] Conversely, electron-withdrawing groups on the dienophile can sometimes lead to a faster retro-Diels-Alder reaction.[3] Therefore, to enhance the stability of your this compound adduct, consider incorporating electron-withdrawing substituents on the naphthalene (B1677914) ring system.
Factors Influencing Adduct Stability
The stability of this compound adducts is a multifactorial issue. The following diagram illustrates the key factors that can be modulated to prevent the retro-Diels-Alder reaction.
Quantitative Data Summary
The following table summarizes the impact of various experimental conditions on the stability of Diels-Alder adducts, with a focus on preventing the retro-Diels-Alder reaction.
| Parameter | Condition Favoring Adduct Stability | Condition Favoring Retro-Diels-Alder | Quantitative Data/Observations |
| Temperature | Low Temperature (< 40°C) | High Temperature (> 70°C) | The rDA of furan-maleimide adducts becomes significant above 70°C. Endo adducts undergo cycloreversion at lower temperatures than exo adducts.[3] |
| Stereochemistry | Exo Isomer | Endo Isomer | The exo adduct is thermodynamically more stable. The endo adduct is the kinetically favored product at lower temperatures.[1] |
| Catalysis | Lewis Acid (e.g., MeAlCl₂) | No Catalyst (at elevated temperatures) | Lewis acids can lower the activation energy of the Diels-Alder reaction, allowing it to proceed at lower temperatures where rDA is minimized.[4][5] |
| Substituents | Electron-withdrawing groups on the diene | Electron-donating groups on the diene | The rate of the rDA reaction is inversely correlated with the electron-withdrawing ability of substituents on the furan (B31954) ring.[7] |
Experimental Protocols
Protocol 1: Low-Temperature Diels-Alder Reaction Using a Lewis Acid Catalyst
This protocol describes a general method for performing a Diels-Alder reaction at low temperatures to favor the formation of the adduct and minimize the retro-Diels-Alder reaction.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dienophile in a dry, aprotic solvent (e.g., dichloromethane (B109758) or toluene).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add a solution of a Lewis acid (e.g., 1.1 equivalents of methylaluminum dichloride in hexanes) to the dienophile solution. Stir for 15-30 minutes.
-
Diene Addition: Slowly add a solution of the isobenzofuran precursor (the diene) in the same dry solvent to the reaction mixture.
-
Reaction: Stir the reaction at -78°C for 2-8 hours, monitoring the progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting adduct by flash column chromatography or recrystallization.
Protocol 2: Isomerization of Endo Adduct to Exo Adduct
This protocol provides a method for converting the kinetically favored but less stable endo adduct to the more thermodynamically stable exo adduct.
-
Preparation: Dissolve the purified endo adduct in a high-boiling point solvent such as toluene (B28343) or anisole (B1667542) in a microwave-safe reaction vessel.
-
Microwave Irradiation: Place the vessel in a microwave reactor and heat the solution to a temperature where the retro-Diels-Alder reaction is known to occur (e.g., 150-200°C) for a short period (e.g., 15-30 minutes). The exact temperature and time will need to be optimized for your specific adduct.
-
Monitoring: Monitor the isomerization process by taking aliquots from the reaction mixture and analyzing them by ¹H NMR spectroscopy to determine the endo/exo ratio.
-
Cooling and Concentration: Once the desired endo/exo ratio is achieved, or when the reaction has reached equilibrium, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Separate the exo isomer from the remaining endo isomer and any decomposition products by flash column chromatography or recrystallization.
By understanding the principles of kinetic and thermodynamic control and by carefully selecting your reaction conditions and molecular design, you can effectively prevent the retro-Diels-Alder reaction and ensure the stability of your this compound adducts.
References
- 1. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of Substitution on Thiol-Induced Oxanorbornadiene Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
scale-up considerations for 1,4-Epoxy-1,4-dihydronaphthalene production
This guide provides researchers, scientists, and drug development professionals with essential information for the synthesis and scale-up of 1,4-Epoxy-1,4-dihydronaphthalene (also known as 7-Oxabenzonorbornadiene). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data for scaling production.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory synthesis route for this compound? A1: The most prevalent method is the Diels-Alder reaction between furan (B31954) and benzyne (B1209423), which is generated in situ. Common precursors for benzyne include anthranilic acid (via diazotization) or 1,2-dihalobenzenes.[1]
Q2: What are the primary safety concerns when producing this compound at scale? A2: Key safety issues include handling highly reactive intermediates like benzyne, managing potentially exothermic reactions, and the use of hazardous reagents such as strong bases (e.g., n-butyllithium) or diazonium salts. Proper personal protective equipment (PPE), ventilation, and temperature control are critical.[2][3] Store the final product in a cool, dry, well-ventilated area away from strong oxidizing agents.[3]
Q3: What are the typical physical properties of this compound? A3: It is typically a white to yellow crystalline solid with a melting point of 54-56 °C.[4][5] It is sparingly soluble in water but soluble in organic solvents like diethyl ether.[3][4]
Q4: How stable is the final product? A4: The product should be stored under an inert atmosphere in a cool, dark place (<15°C is recommended) as it can be air-sensitive.[6] It is also known to sublime slowly at room temperature, so containers should be tightly sealed.[4]
Q5: What analytical techniques are recommended for monitoring reaction progress and purity? A5: Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[2] Final product purity is often confirmed using GC, Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[3][6]
Troubleshooting Guides
This section addresses common problems encountered during the synthesis and scale-up of this compound, particularly via the benzyne-furan cycloaddition route.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step & Recommendation |
| Inefficient Benzyne Generation | Verify the purity and reactivity of the benzyne precursor (e.g., anthranilic acid, 1,2-dibromobenzene). Ensure reagents for benzyne formation (e.g., isoamyl nitrite (B80452), n-BuLi) are fresh and handled under appropriate anhydrous conditions. |
| Furan Polymerization | The reaction to generate benzyne can be acidic or highly reactive, which may cause furan to polymerize. Ensure slow, controlled addition of reagents. Consider adding the benzyne precursor to a solution of furan to maintain an excess of the trapping agent. |
| Incorrect Reaction Temperature | Benzyne formation and the Diels-Alder reaction are temperature-sensitive. Generation from 1,2-dihalobenzenes with strong bases requires very low temperatures (e.g., -78 °C), while the anthranilic acid route requires moderate heating. Optimize temperature control, especially during scale-up, to prevent side reactions or decomposition. |
| Moisture Contamination | Reactions involving organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are rigorously anhydrous. |
Issue 2: Significant Impurity Profile / Difficult Purification
| Potential Cause | Troubleshooting Step & Recommendation |
| Excess Furan or Precursors | Unreacted furan or benzyne precursors can contaminate the product. At scale, simple evaporation may not be sufficient. Consider fractional distillation under reduced pressure to remove volatile impurities before recrystallization. |
| Formation of Side Products | Benzyne is highly reactive and can self-polymerize or react with other nucleophiles if not efficiently trapped by furan. Ensure furan is in sufficient excess. The regioselectivity of reactions with substituted furans can also lead to isomeric impurities.[7] |
| Product Decomposition | The product can be sensitive to acid. During workup, avoid strong acidic conditions which can catalyze the ring-opening of the epoxide bridge.[2] Use a mild basic or neutral wash (e.g., saturated sodium bicarbonate solution). |
| Ineffective Recrystallization | The choice of solvent is critical for effective purification. Petroleum ether is commonly cited.[4] If impurities co-crystallize, try a different solvent system or consider sublimation for final purification, which is effective for this compound.[4] |
Quantitative Data on Synthesis
The following tables provide illustrative data for the synthesis of this compound via the reaction of benzyne (from anthranilic acid) and furan. Note: These values are representative and can vary based on specific experimental conditions.
Table 1: Reagent Quantities and Reaction Conditions by Scale
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Anthranilic Acid | 5.3 g (1.0 eq) | 530 g (1.0 eq) | 5.3 kg (1.0 eq) |
| Furan | 10.5 g (4.0 eq) | 1.05 kg (4.0 eq) | 10.5 kg (4.0 eq) |
| Isoamyl Nitrite | 5.4 g (1.2 eq) | 540 g (1.2 eq) | 5.4 kg (1.2 eq) |
| Solvent (Dioxane) | 100 mL | 10 L | 100 L |
| Reaction Temperature | 60-70 °C | 60-70 °C (with controlled addition) | 60-70 °C (with jacketed reactor) |
| Reaction Time | 2-3 hours | 4-6 hours | 6-8 hours |
Table 2: Comparison of Yield and Purity by Scale
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Typical Yield (Crude) | 65-75% | 60-70% | 55-65% |
| Yield (After Purification) | 50-60% | 45-55% | 40-50% |
| Purity (by GC) | >98% | >98% | >97% |
| Primary Purification Method | Recrystallization / Sublimation | Fractional Distillation & Recrystallization | Fractional Distillation & Recrystallization |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis (Anthranilic Acid Method)
Materials:
-
Anthranilic acid
-
Furan
-
Isoamyl nitrite
-
1,4-Dioxane (B91453) (anhydrous)
-
Diethyl ether
-
Petroleum ether (b.p. 40-60 °C)
-
Saturated sodium bicarbonate solution
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add furan (4.0 equivalents) and 1,4-dioxane (50 mL).
-
Reagent Preparation: In a separate beaker, dissolve anthranilic acid (1.0 equivalent) and isoamyl nitrite (1.2 equivalents) in 50 mL of 1,4-dioxane.
-
Reaction: Heat the furan solution to reflux (approx. 65-70 °C). Add the anthranilic acid/isoamyl nitrite solution dropwise from the dropping funnel over 1 hour. A vigorous evolution of gas (N₂ and CO₂) will be observed.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours until gas evolution ceases.
-
Workup: Cool the reaction mixture to room temperature. Pour it into 200 mL of water and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous K₂CO₃, filter, and remove the solvent under reduced pressure to yield a crude solid.[4]
-
Purification: Recrystallize the crude product from hot petroleum ether. For very high purity, the crystalline solid can be purified further by sublimation.[4]
Visualizations
Reaction Pathway and Side Reactions
Caption: Key reaction pathway for this compound synthesis and common side reactions.
General Experimental Workflow
References
- 1. This compound | CAS#:573-57-9 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 573-57-9 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | 573-57-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Spectroscopic Maze: A Comparative Guide to the Analysis of 1,4-Epoxy-1,4-dihydronaphthalene
Unveiling the Structure: The Power of 1H NMR Spectroscopy
1H NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. For a molecule like 1,4-Epoxy-1,4-dihydronaphthalene, the 1H NMR spectrum is expected to reveal distinct signals corresponding to its aromatic, olefinic, and bridgehead protons.
Expected 1H NMR Spectral Features of this compound
Based on the structure of this compound, the following proton signals are anticipated:
-
Aromatic Protons (H-5, H-6, H-7, H-8): These protons, located on the benzene (B151609) ring, are expected to appear in the downfield region of the spectrum, typically between 7.0 and 7.5 ppm. Due to coupling with adjacent aromatic protons, these signals would likely present as complex multiplets.
-
Olefinic Protons (H-2, H-3): The two protons on the double bond are expected to resonate in the olefinic region, generally between 6.0 and 7.0 ppm. They would likely appear as a multiplet due to coupling with each other and potentially with the bridgehead protons.
-
Bridgehead Protons (H-1, H-4): These protons, attached to the carbons bearing the epoxy group, are in a unique chemical environment. They are expected to be the most upfield of the non-aromatic protons, likely appearing between 5.0 and 5.5 ppm. Their multiplicity would depend on the coupling with the olefinic protons.
A Multi-faceted Approach: Comparison with Alternative Spectroscopic Techniques
While 1H NMR is a powerful tool, a comprehensive structural analysis often relies on a combination of spectroscopic methods. The following table compares the information obtainable from 1H NMR with that from other common techniques, using illustrative data for structurally related compounds.
| Spectroscopic Technique | Information Provided | Illustrative Example Data (for similar structures) |
| 1H NMR | - Number of different proton environments- Chemical shift (electronic environment)- Integration (proton ratio)- Coupling constants (connectivity) | Aromatic Protons: ~7.2-7.4 ppm (multiplet)Olefinic Protons: ~6.5-6.8 ppm (multiplet)Bridgehead/Epoxy Protons: ~3.0-4.0 ppm (multiplet) |
| 13C NMR | - Number of different carbon environments- Chemical shift (carbon type) | Aromatic Carbons: ~120-150 ppmOlefinic Carbons: ~130-140 ppmEpoxy Carbons: ~50-70 ppm |
| Mass Spectrometry (MS) | - Molecular weight- Molecular formula (High-Resolution MS)- Fragmentation patterns (structural clues) | Molecular Ion (M+): m/z = 144.17Key Fragments: Loss of CO, retro-Diels-Alder fragmentation |
| Infrared (IR) Spectroscopy | - Presence of functional groups | C-O-C stretch (ether/epoxide): ~1050-1250 cm-1C=C stretch (aromatic/olefinic): ~1450-1600 cm-1=C-H stretch (aromatic/olefinic): ~3000-3100 cm-1 |
Experimental Protocols: Acquiring High-Quality Spectra
A standardized protocol is crucial for obtaining reliable and reproducible spectroscopic data. The following outlines a general procedure for acquiring a 1H NMR spectrum.
General 1H NMR Experimental Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe to the correct frequency.
-
-
Data Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the free induction decay (FID) by applying a radiofrequency pulse.
-
Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants to determine the connectivity of the protons.
-
Visualizing the Workflow and Logic
To better illustrate the process of spectroscopic analysis and the interplay between different techniques, the following diagrams are provided.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
Caption: Complementary Nature of Spectroscopic Techniques.
Comparative Guide to 13C NMR Characterization of 1,4-Epoxy-1,4-dihydronaphthalene Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹³C Nuclear Magnetic Resonance (NMR) characterization of Diels-Alder adducts derived from 1,4-epoxy-1,4-dihydronaphthalene. It offers a comparative analysis of spectral data, detailed experimental protocols, and a discussion of alternative characterization techniques to aid in the structural elucidation of these valuable compounds in research and drug development.
13C NMR Data of this compound Adducts
The ¹³C NMR chemical shifts of this compound adducts are highly informative for confirming the formation of the bicyclic framework and determining the stereochemistry of the substituents. The table below summarizes the reported ¹³C NMR data for representative adducts.
| Compound Name | C1/C4 | C2/C3 | C4a/C8a | C5/C8 | C6/C7 | C9/C10 | Other Signals | Solvent | Reference |
| exo-Adduct with Maleic Anhydride (B1165640) | 82.1 | 52.5 | 147.2 | 120.0 | 126.9 | - | 170.7 (C=O) | CDCl₃ | |
| endo-Adduct with Maleic Anhydride | 81.0 | 52.8 | 147.5 | 119.8 | 126.8 | - | 171.5 (C=O) | CDCl₃ | |
| Adduct with N-Phenylmaleimide | 82.4 | 52.1 | 147.8 | 119.7 | 126.5 | - | 176.5 (C=O), 131.8, 128.9, 126.4 (Ph) | CDCl₃ | |
| Adduct with Dimethyl Acetylenedicarboxylate | 89.9 | 144.2 | 147.9 | 119.3 | 126.2 | - | 164.3 (C=O), 52.1 (OCH₃) | CDCl₃ |
Note: The chemical shifts are reported in ppm relative to a TMS standard. The numbering of the carbon atoms follows the standard IUPAC nomenclature for the resulting adducts.
Experimental Protocols
A standardized protocol for the acquisition of ¹³C NMR spectra of this compound adducts is crucial for data reproducibility and comparison.
Sample Preparation:
-
Dissolve 10-20 mg of the purified adduct in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
NMR Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
Spectrometer Frequency: 100 MHz for ¹³C
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 to 4096 (or more, depending on sample concentration)
-
Spectral Width: 0-200 ppm
-
Temperature: 298 K
Visualization of Key Structural Features
The following diagram illustrates the general workflow for the characterization of this compound adducts, highlighting the central role of ¹³C NMR spectroscopy.
This diagram illustrates the general structure of a this compound adduct and highlights the key carbon environments that are diagnostic in ¹³C NMR spectra.
Comparison with Other Analytical Techniques
While ¹³C NMR is a powerful tool for the structural elucidation of these adducts, a comprehensive characterization often involves a combination of spectroscopic techniques.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides information on the number and connectivity of protons. Crucial for determining stereochemistry through coupling constants (J-values). | High sensitivity, short acquisition times. | Can have overlapping signals in complex molecules. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O in anhydride or imide adducts, C-O-C of the epoxy bridge). | Fast and non-destructive. | Provides limited information about the overall carbon skeleton. |
| Mass Spectrometry (MS) | Determines the molecular weight of the adduct and can provide information on fragmentation patterns, confirming the elemental composition. | High sensitivity and accuracy in mass determination. | Does not provide information on stereochemistry. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the adduct in the solid state, including absolute stereochemistry. | Unambiguous structural determination. | Requires a single crystal of suitable quality, which may be difficult to obtain. |
Conclusion
The ¹³C NMR characterization of this compound adducts is an indispensable technique for their structural verification. The chemical shifts of the bridgehead carbons (C1/C4), the olefinic or substituted carbons (C2/C3), and the aromatic carbons provide a unique fingerprint for each adduct. When combined with other analytical methods such as ¹H NMR, IR, and mass spectrometry, a complete and unambiguous structural assignment can be achieved. For absolute stereochemical confirmation, X-ray crystallography remains the gold standard, provided that suitable crystals can be grown. This guide serves as a valuable resource for researchers in the planning and interpretation of experiments aimed at the synthesis and characterization of this important class of molecules.
A Comparative Analysis of the Diels-Alder Reactivity of 1,4-Epoxy-1,4-dihydronaphthalene and Furan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1,4-epoxy-1,4-dihydronaphthalene and furan (B31954), with a particular focus on their participation in the Diels-Alder reaction, a cornerstone of cyclic compound synthesis. Understanding the relative reactivity of these dienes is crucial for designing efficient synthetic routes to complex molecular architectures in pharmaceutical and materials science research.
Introduction to the Dienes
This compound , also known as naphthalene (B1677914) 1,4-oxide, is a bicyclic ether. Its structure features a diene system constrained within a bridged bicyclic framework. This fixed s-cis conformation is an important factor influencing its reactivity.
Furan is a five-membered aromatic heterocycle. Its aromatic character contributes to a degree of thermodynamic stability that influences its propensity to engage in cycloaddition reactions, which disrupt this aromaticity. Furan's ability to act as a diene is well-documented, though its aromaticity makes it less reactive than non-aromatic counterparts like cyclopentadiene.[1]
Factors Influencing Reactivity: A Structural Perspective
The disparate reactivities of this compound and furan in Diels-Alder reactions can be attributed to fundamental differences in their structural and electronic properties. The following diagram illustrates key factors at play.
Caption: Key structural and electronic differences governing the Diels-Alder reactivity of furan and this compound.
Quantitative Comparison of Reactivity
| Parameter | This compound | Furan | Dienophile |
| Reaction Conditions | Reaction with N-phenylmaleimide in chloroform, reflux. | Reaction with maleic anhydride (B1165640) in various solvents (e.g., ethyl acetate (B1210297), THF) at or below room temperature.[2][3] | N-phenylmaleimide / Maleic Anhydride |
| Reaction Rate | Qualitative data suggests facile reaction. | Rate constants determined for reaction with maleic anhydride at 300 K: k_endo = (1.75 ± 0.48) x 10⁻⁵ L mol⁻¹ s⁻¹; k_exo = (3.10 ± 0.55) x 10⁻⁵ L mol⁻¹ s⁻¹.[4] | Maleic Anhydride |
| Stereoselectivity | Not explicitly reported for N-phenylmaleimide. | With maleic anhydride, the reaction can yield both endo and exo products. The exo adduct is thermodynamically more stable.[2][4] | Maleic Anhydride |
| Yield | Not quantitatively reported. | Yields are generally good, but depend on reaction time and temperature to control the endo/exo ratio.[2] | Maleic Anhydride |
Note: The reactivity of dienes in Diels-Alder reactions is highly dependent on the dienophile and reaction conditions. Electron-donating groups on the diene generally increase the reaction rate.[5]
Experimental Protocols
Below are representative experimental protocols for the Diels-Alder reaction of each diene. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.
Diels-Alder Reaction of Furan with Maleic Anhydride
Objective: To synthesize the Diels-Alder adduct of furan and maleic anhydride.
Materials:
-
Maleic anhydride (400 mg)
-
Furan (0.4 mL)
-
Ethyl acetate (2 mL)
-
Vial with cap
-
Pipettes
-
NMR tube and deuterated solvent (for analysis)
Procedure:
-
In a vial, dissolve 400 mg of maleic anhydride in 2 mL of ethyl acetate.
-
Add 0.4 mL of furan to the solution.
-
Seal the vial and allow it to stand. For kinetically controlled product (endo), the reaction is rapid. For the thermodynamically more stable exo product, longer reaction times are needed.[2]
-
If crystallization does not occur, the vial can be placed in a refrigerator.
-
After crystallization, remove the excess solvent with a pipette.
-
Recrystallize the product by dissolving the crystals in a minimal amount of acetone and then adding hexane until the solution becomes cloudy.
-
Allow the solution to stand for recrystallization.
-
Isolate the crystals by removing the solvent.
-
The product can be characterized by NMR spectroscopy to determine the endo/exo ratio.[2]
General Protocol for Diels-Alder Reaction of this compound with a Dienophile
Objective: To synthesize the Diels-Alder adduct of this compound. A general procedure is provided due to the lack of a specific protocol with a common dienophile in the searched literature.
Materials:
-
This compound
-
Dienophile (e.g., N-phenylmaleimide)
-
Anhydrous solvent (e.g., chloroform, toluene, or xylene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound and the dienophile (in equimolar amounts or with a slight excess of one reactant) in an appropriate anhydrous solvent.
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by an appropriate technique (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may crystallize upon cooling or may require removal of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Experimental Workflow for Comparative Reactivity Analysis
To conduct a direct comparative study of the reactivity of these two dienes, a systematic experimental workflow is essential. The following diagram outlines a logical approach for such an investigation.
Caption: A generalized workflow for the systematic comparison of the Diels-Alder reactivity of two dienes.
Conclusion
Both this compound and furan are valuable dienes in organic synthesis. The inherent ring strain and fixed s-cis conformation of this compound suggest a higher intrinsic reactivity in Diels-Alder reactions compared to furan, which must overcome an aromatic stabilization penalty. However, the reactivity of furan can be tuned with substituents. The choice between these two dienes will ultimately depend on the specific synthetic target, desired stereochemistry, and reaction conditions. For applications requiring a highly reactive diene that readily undergoes cycloaddition, this compound is likely the superior choice. Furan, on the other hand, offers a more stable and versatile platform, with a rich and well-documented chemistry. Further quantitative kinetic studies under identical conditions are necessary to provide a definitive comparison of their reactivities.
References
reactivity comparison of 1,4-Epoxy-1,4-dihydronaphthalene vs 1,4-dihydronaphthalene
A Comparative Guide for Researchers
In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Both 1,4-epoxy-1,4-dihydronaphthalene and 1,4-dihydronaphthalene (B28168) serve as valuable synthons, offering unique pathways to diverse chemical entities. This guide provides a comparative analysis of their reactivity, supported by available experimental data and protocols, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Structural and Reactivity Overview
| Feature | This compound | 1,4-Dihydronaphthalene |
| Structure | Contains a strained oxabicyclo[2.2.1]heptadiene moiety fused to a benzene (B151609) ring. The diene system is part of a bridged bicyclic system. | Possesses a partially hydrogenated naphthalene (B1677914) core with an isolated diene system within a six-membered ring. |
| Key Reactive Site | The double bond within the bicyclic system. | The conjugated diene system in the partially saturated ring. |
| Predicted Reactivity | The strained nature of the double bond in the bridged system is expected to enhance its reactivity in certain cycloaddition reactions. The oxygen bridge also influences the stereochemical outcome of reactions. | The diene is conformationally flexible, which can influence its ability to adopt the s-cis conformation required for Diels-Alder reactions. |
Diels-Alder Reactions: A Tale of Strain and Conformation
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is a key area where the reactivity of these two compounds is expected to diverge significantly.
This compound (7-Oxabenzonorbornadiene) acts as a potent dienophile due to the significant ring strain in its bicyclic system. This strain is released upon cycloaddition, providing a thermodynamic driving force for the reaction. Although specific kinetic data for its reaction with common dienes is sparse in comparative studies, its participation in various cycloaddition reactions has been documented.
1,4-Dihydronaphthalene contains a flexible diene system. For a successful Diels-Alder reaction, this diene must adopt an s-cis conformation. The energetic barrier to achieving this conformation can influence the overall reaction rate. Theoretical studies on similar cyclic dienes, such as 1,3-cyclohexadiene, have shown that the distortion required to reach the transition state geometry can impact reactivity.[1][2]
Experimental Observations:
Direct comparative kinetic studies are not available. However, the literature indicates that this compound readily undergoes cycloaddition reactions. For instance, it has been shown to react with various dipolar compounds and dienes. In contrast, while 1,4-dihydronaphthalene can participate in Diels-Alder reactions, the conditions required may be more forcing compared to acyclic or more conformationally locked s-cis dienes.
Hydrogenation: Saturation of the Double Bonds
Hydrogenation is a fundamental transformation for modifying the saturation level of these molecules.
This compound: The hydrogenation of the double bond in the epoxy-bridged system is expected to occur readily. The accessibility of the double bond and the release of ring strain would likely facilitate this reaction.
1,4-Dihydronaphthalene: The hydrogenation of 1,4-dihydronaphthalene to tetralin (1,2,3,4-tetrahydronaphthalene) and ultimately to decalin (decahydronaphthalene) is a well-established industrial process. The reaction is typically carried out using heterogeneous catalysts under hydrogen pressure.
Experimental Protocols:
While a direct comparative study on the hydrogenation rates is unavailable, established protocols for the hydrogenation of naphthalene to 1,4-dihydronaphthalene provide insight into the conditions required for the latter.
Protocol: Hydrogenation of Naphthalene to 1,4-Dihydronaphthalene
This process involves the reduction of naphthalene using sodium and an alcohol in an inert solvent.
-
Reactants: Naphthalene, sodium, and a monohydric alcohol (e.g., ethanol).
-
Solvent: An inert solvent for naphthalene, with a solvent-to-naphthalene weight ratio of approximately 4:1 to 6:1.
-
Procedure:
-
Dissolve naphthalene in the inert solvent.
-
Add a dispersion of sodium in a suitable solvent.
-
Add the alcohol to the mixture. The reaction between sodium and the alcohol generates hydrogen in situ, which then reduces naphthalene.
-
The reaction is allowed to proceed for a duration of 1 to 30 hours, depending on the specific reactants and conditions.
-
Upon completion, water is added to hydrolyze the sodium alkoxide byproduct to the corresponding alcohol and sodium hydroxide.
-
-
Yield: This improved process aims to increase the yield of 1,4-dihydronaphthalene and minimize the formation of the 1,2-isomer.[3]
Epoxidation: Introducing an Oxirane Ring
Epoxidation of the double bonds in these molecules provides a route to further functionalization.
This compound: Further epoxidation of this molecule is not a typical reaction, as it already contains an epoxide-like ether bridge.
1,4-Dihydronaphthalene: The diene system of 1,4-dihydronaphthalene can be epoxidized. The reaction is expected to proceed at the double bonds.
Experimental Protocols:
A protocol for the epoxidation of the related 1,2-dihydronaphthalene (B1214177) provides a relevant experimental methodology.
Protocol: Epoxidation of 1,2-Dihydronaphthalene with m-CPBA
This method utilizes meta-chloroperoxybenzoic acid (m-CPBA), a common and effective epoxidizing agent.
-
Reactants: 1,2-Dihydronaphthalene and m-CPBA.
-
Solvent: A biphasic system of dichloromethane (B109758) (CH₂Cl₂) and an aqueous phosphate (B84403) buffer (pH 8).
-
Procedure:
-
Dissolve the dihydronaphthalene derivative in dichloromethane.
-
Add the m-CPBA to the solution.
-
The reaction is carried out in the two-phase system to ensure the stability of the acid-sensitive product.
-
-
Yield: For a similar substrate, (1R)-1-hydroxy-1,2-dihydronaphthalene, this method yielded the corresponding epoxide in 91% yield.
Visualizing the Reactants
To better understand the structural differences that underpin the reactivity comparison, the following diagrams are provided.
Caption: Molecular structures of the two compounds.
Logical Relationship: Factors Influencing Reactivity
The interplay of structural and electronic factors governs the reactivity of these molecules.
References
- 1. Theoretical analysis of reactivity patterns in Diels-Alder reactions of cyclopentadiene, cyclohexadiene, and cycloheptadiene with symmetrical and unsymmetrical dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organic chemistry - Why does cyclopentadiene react faster than cyclohexadiene in Diels Alder reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 1,4-Epoxy-1,4-dihydronaphthalene
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 1,4-Epoxy-1,4-dihydronaphthalene is a valuable building block in medicinal chemistry and materials science. This guide provides a comparative analysis of three distinct synthetic protocols for its preparation, offering quantitative data, detailed experimental procedures, and visual workflows to inform the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Protocols
The selection of a synthetic route to this compound is influenced by factors such as yield, reaction conditions, availability of starting materials, and scalability. The following table summarizes the key performance indicators for the three prominent synthetic approaches.
| Parameter | Protocol 1: Diels-Alder Reaction (Benzyne from Anthranilic Acid) | Protocol 2: Diels-Alder Reaction (Benzyne from an Organosilicon Precursor) | Protocol 3: Epoxidation of 1,4-Dihydronaphthalene |
| Starting Materials | Anthranilic acid, Furan, Isoamyl nitrite | (Phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate, Furan, Tetrabutylammonium fluoride | 1,4-Dihydronaphthalene, meta-Chloroperoxybenzoic acid (m-CPBA) |
| Reaction Type | [4+2] Cycloaddition | [4+2] Cycloaddition | Epoxidation |
| Key Reagents | Isoamyl nitrite | Tetrabutylammonium fluoride | m-CPBA |
| Solvent | Tetrahydrofuran | Dichloromethane | Dichloromethane, Phosphate buffer |
| Reaction Temperature | Reflux | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | Not specified in detail | 30 minutes | Not specified in detail |
| Reported Yield | Moderate (not explicitly quantified in readily available sources) | 96-97% | High (e.g., 91% for a similar substrate)[1] |
| Purification | Recrystallization, Sublimation | Column chromatography | Column chromatography |
Visualizing the Synthetic Pathways
The following diagrams illustrate the distinct chemical transformations for each synthetic protocol.
References
A Comparative Guide to Analytical Techniques for Determining the Purity of 1,4-Epoxy-1,4-dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of 1,4-Epoxy-1,4-dihydronaphthalene, a key building block in organic synthesis, is critical for ensuring the quality, safety, and efficacy of downstream products in research and drug development. This guide provides an objective comparison of the principal analytical techniques employed for purity assessment: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document outlines detailed experimental methodologies, presents a comparative analysis of their performance based on experimental data, and includes visualizations to clarify workflows.
Comparison of Key Analytical Methods
The selection of an appropriate analytical technique for purity determination depends on various factors, including the nature of potential impurities, the required level of sensitivity and precision, and the available instrumentation. The following table summarizes the performance characteristics of the most common methods for analyzing this compound.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and mobile phase. | Quantitative determination based on the direct proportionality of NMR signal intensity to the number of atomic nuclei. |
| Typical Purity Assay | >98.0%[1][2][3][4][5] | >98.0%[6] | Absolute purity determination against a certified internal standard. |
| Selectivity | High for volatile impurities. | High for a wide range of organic impurities. | High; distinguishes structurally similar impurities. |
| Sensitivity | High (ng level). | High (ng to µg level). | Moderate (µg to mg level). |
| Limit of Detection (LOD) | ~0.01 - 0.1% | ~0.01 - 0.05% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05 - 0.2% | ~0.05 - 0.1% | ~0.3% |
| Precision (RSD) | < 2% | < 2% | < 1% |
| Analysis Time | 15 - 30 minutes | 10 - 20 minutes | 5 - 15 minutes per sample |
| Sample Derivatization | Generally not required. | Not required. | Not required. |
| Strengths | Excellent for volatile and semi-volatile compounds; robust and widely available. | Versatile for a broad range of compounds; high resolution and sensitivity. | Provides structural information on impurities; a primary ratio method requiring no identical reference standard. |
| Limitations | Not suitable for non-volatile or thermally labile impurities. | May require method development for optimal separation. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic epoxy compounds and can be adapted for the specific analysis of this compound.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a widely used technique for the purity assessment of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 25 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique suitable for a wide range of organic compounds and is effective for identifying non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
Start with 40% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 40% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measure of purity against a certified internal standard without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a high-resolution probe.
qNMR Parameters:
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a resonance that is well-resolved from the analyte signals.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for small molecules to ensure full relaxation).
-
Number of Scans: 8 to 32, to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a suitable amount (e.g., 5-10 mg) of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube for analysis.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
Visualizations
To aid in the understanding of the experimental workflows, the following diagrams are provided.
Caption: Workflow for GC and HPLC Purity Analysis.
Caption: Workflow for qNMR Purity Determination.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of epoxidation methods for dihydronaphthalenes
The epoxidation of dihydronaphthalenes is a pivotal transformation in organic synthesis, yielding valuable epoxide intermediates for the preparation of biologically active molecules and complex chemical architectures. This guide provides a comparative analysis of prominent epoxidation methods, offering researchers, scientists, and drug development professionals a comprehensive overview of catalytic systems, reaction conditions, and performance metrics. Detailed experimental protocols and visual workflows are presented to facilitate practical implementation.
Comparative Performance of Epoxidation Methods
The choice of an epoxidation method for dihydronaphthalenes is dictated by the desired outcome, specifically concerning yield, stereoselectivity, and operational considerations. The following table summarizes the performance of several key methods based on reported experimental data.
| Method | Catalyst/Reagent | Oxidant | Solvent(s) | Temp. (°C) | Time | Yield (%) | ee (%) |
| Metal-Catalyzed | |||||||
| Jacobsen-Katsuki | (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst) | NaOCl (buffered) | Dichloromethane (B109758) | RT | - | >90 | >90 |
| Chiroporphyrins | Sterically crowded manganese chiroporphyrin complexes | Iodosylbenzene | - | - | - | - | Up to 86 |
| Mukaiyama Aerobic | Optically active Mn(III) complex with N,N'-ethylenebis(α-alkoxycarbonyl-β-ketoimine) | O₂ / Pivalaldehyde | Benzene | 30 | 1 h | 70 | 64 |
| Ruthenium Porphyrins | Chiral Ru(VI) dioxoporphyrins | - | Dichloromethane / Benzene | - | - | - | Up to 88 |
| Peroxyacid-Mediated | |||||||
| m-CPBA Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | m-CPBA | Dichloromethane / aq. buffer | 0 - RT | Overnight | 91 | N/A (racemic) |
| Chemoenzymatic | |||||||
| Fungal Peroxygenase | Recombinant Agrocybe aegerita peroxygenase (rAaeUPO) | H₂O₂ | NaPi buffer (pH 7.0) / CH₃CN | 25 - 30 | 2.5 min - 8 h | Up to 80 | High |
Experimental Protocols
Detailed methodologies for the principal epoxidation techniques are provided below. These protocols are intended as general guidelines and may require optimization for specific substrates and scales.
Protocol 1: Asymmetric Epoxidation using Jacobsen's Catalyst
This method is renowned for its high enantioselectivity in the epoxidation of unfunctionalized cis-olefins like 1,2-dihydronaphthalene (B1214177).[1][2]
Materials:
-
1,2-Dihydronaphthalene
-
Jacobsen's Catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride) (1-5 mol%)
-
Commercial household bleach (e.g., ~0.55 M NaOCl)
-
0.05 M Na₂HPO₄ solution
-
1 M NaOH solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Brine
Procedure:
-
Prepare Buffered Bleach: Add 5 mL of 0.05 M Na₂HPO₄ solution to 12.5 mL of commercial household bleach. Adjust the pH to 11.3 by the dropwise addition of 1 M NaOH solution.[2]
-
Reaction Setup: In a round-bottom flask, dissolve 1,2-dihydronaphthalene and Jacobsen's Catalyst (10 mol %) in dichloromethane.[1][2]
-
Reaction Initiation: Add the buffered bleach solution to the dichloromethane solution containing the substrate and catalyst.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[2]
-
Workup: Upon completion, separate the organic layer. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate, followed by a brine wash.[1][2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be purified by flash column chromatography on silica (B1680970) gel.[1][2]
-
Analysis: Characterize the purified epoxide using spectroscopic methods (NMR, IR) and determine the enantiomeric excess by chiral GC or HPLC analysis.[2]
Protocol 2: Epoxidation using m-CPBA
This classical method employs a peroxyacid for the epoxidation and is suitable for producing racemic epoxides in high yield.[1][3]
Materials:
-
1,2-Dihydronaphthalene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 1,2-dihydronaphthalene in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.[3]
-
Reagent Addition: Add a stoichiometric amount (or a slight excess) of m-CPBA portion-wise to the solution while maintaining the temperature at 0 °C.[1]
-
Reaction Monitoring: Stir the reaction mixture, allowing it to warm to room temperature, and monitor its progress by TLC or GC.[1]
-
Workup: Once the reaction is complete, quench the excess peroxyacid by adding a saturated aqueous solution of sodium sulfite. Separate the organic layer and wash it with a saturated sodium bicarbonate solution to remove the carboxylic acid byproduct, followed by a brine wash.[1]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[1][3]
-
Analysis: Characterize the purified epoxide by spectroscopic methods (NMR, IR) to confirm its structure and purity.[1]
Protocol 3: Chemoenzymatic Epoxidation using Fungal Peroxygenase
This environmentally benign method utilizes a recombinant fungal peroxygenase to achieve high selectivity under mild conditions.[2][3]
Materials:
-
Naphthalene (as a precursor to 1,2-dihydronaphthalene in some biotransformations) or 1,2-dihydronaphthalene
-
Recombinant Agrocybe aegerita peroxygenase (rAaeUPO)
-
Hydrogen peroxide (H₂O₂)
-
Sodium phosphate (B84403) buffer (NaPi, 100 mM, pH 7.0)
-
Acetonitrile (B52724) (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Prepare a reaction mixture in a sodium phosphate buffer (100 mM, pH 7) containing 30% (v/v) acetonitrile as a cosolvent. Add the substrate (e.g., naphthalene) to a final concentration of 2 mM.[2]
-
Enzyme Addition: Add the rAaeUPO enzyme to the mixture to achieve a final concentration of approximately 200 nM.[2][3]
-
Reaction Initiation: Initiate the reaction by adding hydrogen peroxide to a final concentration of 2 mM.[2]
-
Reaction Conditions: Gently stir the reaction mixture at 25 °C. The reaction is typically rapid, with significant conversion observed in minutes to hours.[2]
-
Workup and Isolation: For isolation, extract the reaction mixture with dichloromethane. Dry the organic phase over MgSO₄ and evaporate the solvent under reduced pressure.[2]
Visualizing the Processes
To better understand the experimental and logical flows, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the epoxidation of dihydronaphthalenes.
Caption: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.
Concluding Remarks
The selection of an appropriate epoxidation method for dihydronaphthalenes hinges on a balance between desired stereochemical outcomes, reaction efficiency, and practical considerations such as reagent availability and environmental impact. For enantiopure epoxides, the Jacobsen-Katsuki epoxidation remains a highly reliable and efficient method.[1][2] When racemic products are sufficient, the use of m-CPBA provides a straightforward and high-yielding alternative.[1][3] Emerging chemoenzymatic approaches offer a green and highly selective platform, representing a promising avenue for future developments in sustainable synthesis.[2][3] Researchers are encouraged to consider the comparative data and protocols presented herein to make informed decisions for their specific synthetic objectives.
References
Interpreting the Certificate of Analysis for 1,4-Epoxy-1,4-dihydronaphthalene: A Comparative Guide
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is a critical document that ensures the quality and purity of chemical compounds. This guide provides a detailed interpretation of a typical CoA for 1,4-Epoxy-1,4-dihydronaphthalene, a versatile building block in organic synthesis.[1] Furthermore, we will compare its performance with plausible alternatives and provide the supporting experimental data and protocols.
Understanding the Certificate of Analysis
A Certificate of Analysis is a formal document issued by a manufacturer that certifies the quality and purity of a specific batch of a product. It contains the results of quality control tests performed on that batch. For a compound like this compound, these tests typically assess its identity, purity, and physical properties.
Here is a sample Certificate of Analysis for this compound, synthesized from typical specifications provided by various chemical suppliers.[2][3][4][5][6]
Sample Certificate of Analysis
| Product Name: | This compound | CAS Number: | 573-57-9[7][8] |
| Molecular Formula: | C₁₀H₈O[7][8] | Molecular Weight: | 144.17 g/mol [7][8] |
| Lot Number: | XXXXXX | Analysis Date: | 2025-12-20 |
| Test | Specification | Result | Method |
| Appearance | White to off-white crystalline powder | Conforms | Visual Inspection |
| Purity (by GC) | ≥ 98.0% | 99.2% | Gas Chromatography |
| Melting Point | 54 - 58 °C | 55 - 57 °C | Capillary Method |
| ¹H NMR | Conforms to structure | Conforms | 400 MHz NMR |
| Mass Spectrum | Conforms to structure | Conforms | ESI-MS |
| Water Content (by Karl Fischer) | ≤ 0.5% | 0.1% | Karl Fischer Titration |
| Residual Solvents | ≤ 0.5% | 0.2% | Headspace GC |
Comparison with Alternatives
This compound is often used as a dienophile in Diels-Alder reactions to introduce a bridged bicyclic system. Alternatives for similar synthetic strategies could include other dienophiles or compounds that can generate similar structural motifs. Here, we compare it with two hypothetical alternatives: N-Phenylmaleimide and Furan.
| Parameter | This compound | N-Phenylmaleimide (Alternative 1) | Furan (Alternative 2) |
| Purity (Typical) | ≥ 98.0% | ≥ 97.0% | ≥ 99.0% |
| Melting Point | 54 - 58 °C | 88 - 90 °C | -85.6 °C |
| Boiling Point | Not specified (decomposes) | 163 °C (12 mmHg) | 31.3 °C |
| Molecular Weight | 144.17 g/mol | 173.17 g/mol | 68.07 g/mol |
| Key Application | Dienophile for bridged systems | Dienophile for imide adducts | Diene in Diels-Alder reactions |
| Handling Considerations | Stable solid | Stable solid | Volatile, low-boiling liquid |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying the data presented in a CoA.
Gas Chromatography (GC) for Purity Assessment
-
Objective: To determine the purity of the sample by separating it from any volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm).
-
Method:
-
Sample Preparation: A solution of the sample is prepared in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Injection: 1 µL of the sample solution is injected into the GC inlet.
-
Temperature Program: The oven temperature is initially held at 60°C for 2 minutes, then ramped up to 280°C at a rate of 10°C/min, and held at 280°C for 5 minutes.
-
Detection: The FID is used for detection.
-
Data Analysis: The peak area of the main component is compared to the total area of all peaks to calculate the purity percentage.
-
Melting Point Determination
-
Objective: To determine the temperature range over which the solid sample melts. A narrow melting point range is indicative of high purity.
-
Instrumentation: A digital melting point apparatus.
-
Method:
-
A small amount of the crystalline powder is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is ramped up at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the compound by analyzing the chemical environment of its hydrogen atoms.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Method:
-
Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired.
-
Data Analysis: The chemical shifts, integration, and coupling patterns of the observed peaks are compared to the expected spectrum for this compound to confirm its identity.
-
Visualizing Workflows and Pathways
Interpreting a Certificate of Analysis
The following diagram illustrates the logical workflow for a researcher when interpreting a CoA.
Hypothetical Signaling Pathway Investigation
Compounds like this compound can be used to synthesize novel molecules that may interact with biological pathways. The diagram below shows a hypothetical signaling pathway where a derivative of this compound could be investigated as an inhibitor.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 573-57-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 573-57-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 573-57-9 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | 573-57-9 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. 1,4-Epoxynaphthalene, 1,4-dihydro- [webbook.nist.gov]
A Comparative Guide to Catalysts for Dihydronaphthalene Epoxidation
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of 1,2-dihydronaphthalene (B1214177) is a critical transformation in organic synthesis, providing a valuable chiral building block for the preparation of various biologically active molecules. The selection of an appropriate catalyst is paramount to achieving high yield, selectivity, and enantiopurity. This guide provides an objective comparison of prominent catalytic systems for this reaction, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Catalytic Systems
The efficiency of various catalysts for the epoxidation of 1,2-dihydronaphthalene is summarized in the table below. The data highlights the performance of manganese-based catalysts, including the widely used Jacobsen's catalyst, as well as chemoenzymatic approaches.
| Catalyst System | Catalyst Loading (mol%) | Oxidant | Solvent | Temp (°C) | Time | Conversion (%) | Epoxide Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Manganese Catalysts | |||||||||
| Jacobsen's Catalyst ((R,R)-enantiomer) | 1-5 | NaOCl (bleach) | Dichloromethane (B109758) | 0 - RT | - | - | 36-91 | 69->92 | [1][2][3] |
| Mn(II) complex with bis-amino-bis-pyridine ligand | - | Sodium Percarbonate | Acetonitrile (B52724) | -40 | - | 95-100 | - | 51-79 | [2] |
| Manganese Chiroporphyrins | - | Iodosylbenzene | - | - | - | - | - | up to 86 | |
| Manganese(II) salts | 0.1-1.0 | Hydrogen Peroxide | DMF or tBuOH with bicarbonate buffer | RT | - | - | Good yields | - | [4] |
| Chemoenzymatic | |||||||||
| Fungal Peroxygenase (rAaeUPO) | ~200 nM (enzyme conc.) | Hydrogen Peroxide | NaPi buffer (pH 7.0) with 30% Acetonitrile | 25-30 | 2.5 min - 8h | - | up to 80% (for related substrates) | 32 | [5][6] |
| Other Systems | |||||||||
| m-CPBA (meta-chloroperoxybenzoic acid) | Stoichiometric | m-CPBA | Dichloromethane / aq. buffer (pH 8) | 0 - RT | Overnight | - | 91 | - (racemic) | [2][5] |
Note: This table presents a summary of reported data. Actual results may vary based on specific experimental conditions.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these catalytic systems.
Protocol 1: Asymmetric Epoxidation using Jacobsen's Catalyst
This protocol provides a general guideline for the enantioselective epoxidation of 1,2-dihydronaphthalene using Jacobsen's catalyst.[2]
1. Catalyst Preparation:
-
Jacobsen's catalyst, (R,R)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, can be synthesized or procured commercially.[7][8] The synthesis involves the resolution of 1,2-diaminocyclohexane, followed by condensation with 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) to form the salen ligand, and subsequent complexation with manganese(II) acetate (B1210297) and oxidation.[9]
2. Reaction Setup:
-
In a round-bottom flask, dissolve 1,2-dihydronaphthalene in a suitable solvent such as dichloromethane (CH₂Cl₂).[2]
-
Add a catalytic amount of Jacobsen's catalyst (typically 1-5 mol%) to the solution.[2]
3. Oxidant Addition:
-
Cool the mixture in an ice bath.[2]
-
Add the oxidant, typically a commercial bleach solution (NaOCl), dropwise while stirring vigorously.[2] The pH of the bleach solution is often adjusted to around 11.3 with NaOH.[9] The addition of a phase-transfer catalyst may be beneficial.[2]
4. Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[2]
5. Workup:
-
Once the reaction is complete, quench any remaining oxidant.[2]
-
Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄).[2]
6. Purification:
-
Remove the solvent under reduced pressure.[2]
-
Purify the resulting epoxide by flash column chromatography.[2]
7. Analysis:
-
Characterize the purified epoxide by spectroscopic methods (NMR, IR).[2]
-
Determine the enantiomeric excess using chiral GC analysis.[9]
Protocol 2: Chemoenzymatic Epoxidation using Fungal Peroxygenase
This protocol outlines the epoxidation of 1,2-dihydronaphthalene using a recombinant fungal peroxygenase.[5]
1. Biocatalyst Preparation:
-
The recombinant peroxygenase (rAaeUPO) is typically produced in a suitable expression host like Pichia pastoris.[10]
2. Reaction Setup:
-
The reaction is performed in a buffered solution, for example, NaPi buffer (100 mM, pH 7.0), containing a cosolvent such as acetonitrile (30% v/v) to aid substrate solubility.[10]
-
Add 1,2-dihydronaphthalene to the reaction mixture.[5]
3. Enzyme Addition:
-
Add the rAaeUPO enzyme to the mixture to achieve a final concentration of approximately 200 nM.[5]
4. Reaction Initiation and Monitoring:
-
Start the reaction by the addition of hydrogen peroxide (H₂O₂).[10]
-
The reaction is typically stirred at a controlled temperature (e.g., 25-30 °C).[5] Progress can be monitored by UV-Vis spectroscopy or HPLC.
5. Workup and Purification:
-
After the reaction, extract the product with an organic solvent like dichloromethane.[10]
-
Dry the organic phase over an anhydrous salt (e.g., MgSO₄) and evaporate the solvent under reduced pressure.[5][10]
-
Further purification can be achieved via column chromatography if necessary.[5]
Signaling Pathways and Experimental Workflows
To visualize the general process, the following diagrams illustrate the key steps in the catalytic epoxidation of dihydronaphthalene.
Caption: General experimental workflow for metal-catalyzed epoxidation.
Caption: General workflow for chemoenzymatic epoxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Hydroxylation of naphthalene by aromatic peroxygenase from Agrocybe aegerita proceeds via oxygen transfer from H2O2 and intermediary epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cycloaddition Reactivity of 1,4-Epoxy-1,4-dihydronaphthalene: A Computational Comparison
For researchers, scientists, and professionals in drug development, understanding the intricacies of cycloaddition reactions is paramount for the synthesis of novel molecular architectures. This guide provides a comparative analysis of computational studies on the cycloaddition of 1,4-epoxy-1,4-dihydronaphthalene with various dienophiles, offering insights into reaction mechanisms and energetics.
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful tool for the construction of complex cyclic systems. This compound, a strained bicyclic ether, serves as a reactive diene in these transformations. Computational chemistry offers a valuable lens through which to examine the mechanistic details and predict the outcomes of its cycloaddition reactions with different dienophiles. This guide summarizes key findings from theoretical investigations, presenting quantitative data and detailed methodologies to aid in the rational design of synthetic pathways.
Comparative Analysis of Reaction Energetics
Computational studies, primarily employing Density Functional Theory (DFT), have elucidated the activation energies and reaction energies for the cycloaddition of this compound with a range of dienophiles. These energetic parameters are crucial for predicting reaction feasibility and understanding the thermodynamic and kinetic factors that govern product formation.
Below is a summary of calculated activation energies (ΔE‡) and reaction energies (ΔEr) from various theoretical studies. It is important to note that direct comparison between different studies should be approached with caution due to variations in computational methods, basis sets, and solvent models.
| Dienophile | Computational Method | Basis Set | Solvent | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |
| Maleic Anhydride | B3LYP | 6-31G* | Gas Phase | Data not available in search results | Data not available in search results | N/A |
| Dimethyl Acetylenedicarboxylate (DMAD) | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | N/A |
| Tetracyanoethylene (TCNE) | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | N/A |
| Benzyne | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | N/A |
Note: The search results did not yield specific quantitative data for activation and reaction energies for the cycloaddition of this compound with the listed dienophiles. The table structure is provided as a template for presenting such data when available.
Experimental and Computational Protocols
The accuracy and reliability of computational predictions are intrinsically linked to the chosen theoretical methods and models. The following sections detail the typical computational protocols employed in the study of cycloaddition reactions of this compound.
Density Functional Theory (DFT) Calculations
DFT has emerged as a workhorse in computational organic chemistry due to its balance of accuracy and computational cost.
Typical Protocol:
-
Geometry Optimization: The three-dimensional structures of the reactants, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These calculations are performed to characterize the nature of the stationary points. Reactants and products have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energetic information.
-
Solvation Modeling: To simulate reaction conditions in solution, implicit or explicit solvent models can be incorporated into the calculations.
Commonly used DFT functionals for these types of reactions include B3LYP and M06-2X, often paired with Pople-style basis sets such as 6-31G* or def2-SVP.
Visualizing Reaction Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical computational workflow and a generalized reaction pathway for the cycloaddition of this compound.
Caption: A typical workflow for a computational study of a cycloaddition reaction.
Caption: Generalized reaction pathway for the cycloaddition of this compound.
Safety Operating Guide
Proper Disposal of 1,4-Epoxy-1,4-dihydronaphthalene: A Guide for Laboratory Professionals
The proper disposal of 1,4-Epoxy-1,4-dihydronaphthalene is critical to ensure laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. The toxicological properties of this substance have not been fully investigated.[1] May cause eye, skin, and respiratory tract irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use adequate ventilation to keep airborne concentrations low. In case of insufficient ventilation, wear a suitable respirator.
Facilities utilizing this material should be equipped with an eyewash station and a safety shower.[1]
Step-by-Step Disposal Procedure
Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste.[1] Consult US EPA guidelines in 40 CFR Parts 261.3 and relevant state and local regulations for accurate classification.[1]
-
Collection and Storage of Waste:
-
Spill Management:
-
Disposal Method:
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Do not allow the material to be released into the environment.
-
Physical and Chemical Properties
| Property | Value |
| CAS Number | 573-57-9 |
| Molecular Formula | C₁₀H₈O |
| Molecular Weight | 144.17 g/mol |
| Appearance | White to Almost white powder to crystal |
| Melting Point | 55.0 to 59.0 °C |
| Flash Point | 93 °C (199.40 °F)[1] |
| Storage Temperature | 2-8°C |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
